Dihydrocubebin, rel-
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H22O6 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(2S,3S)-2,3-bis(1,3-benzodioxol-5-ylmethyl)butane-1,4-diol |
InChI |
InChI=1S/C20H22O6/c21-9-15(5-13-1-3-17-19(7-13)25-11-23-17)16(10-22)6-14-2-4-18-20(8-14)26-12-24-18/h1-4,7-8,15-16,21-22H,5-6,9-12H2/t15-,16-/m1/s1 |
InChI Key |
JKCVMTYNARDGET-HZPDHXFCSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C[C@H](CO)[C@H](CC3=CC4=C(C=C3)OCO4)CO |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(CO)C(CC3=CC4=C(C=C3)OCO4)CO |
Origin of Product |
United States |
Foundational & Exploratory
Therapeutic Potential of Dihydrocubebin in Chagas Disease: A Technical Whitepaper
Executive Summary
Dihydrocubebin (DHC) , a dibenzylbutyrolactone lignan isolated from Piper cubeba and Piper nigrum, represents a critical scaffold in the search for novel trypanocidal agents. While Chagas disease (American Trypanosomiasis) remains a neglected tropical disease with limited therapeutic options—primarily Benznidazole (BZN) and Nifurtimox, both plagued by high toxicity and resistance—DHC and its oxidized derivatives (e.g., Hinokinin) offer a safer, naturally derived alternative.
This technical guide analyzes the therapeutic viability of Dihydrocubebin, positioning it not only as a bioactive agent but as a high-value precursor for potent semi-synthetic derivatives. We explore its mechanism of action—primarily microtubule disruption and mRNA trans-splicing interference —and provide validated protocols for its isolation, synthesis, and biological evaluation.
Molecular Profile & Physicochemical Properties[1][2]
Dihydrocubebin belongs to the lignan class of phenylpropanoids. Its structural integrity is central to its bioactivity, characterized by a dibenzylbutyrolactone skeleton that allows for specific hydrophobic interactions with parasitic protein targets.
| Property | Specification |
| IUPAC Name | (3R,4R)-3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-one (derivative context) |
| Chemical Formula | C20H22O6 |
| Molecular Weight | ~358.39 g/mol |
| Source | Piper cubeba (dried fruits/seeds), Piper nigrum |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO; Poorly soluble in water |
| Key Structural Feature | Methylenedioxy rings (essential for target binding); Lactone/Lactol ring (redox active) |
Structure-Activity Relationship (SAR)
The biological potency of DHC is closely tied to its oxidation state.
-
Cubebin (Lactol): The natural precursor.[1] Moderate activity.
-
Dihydrocubebin (Reduced): Formed via reduction. Exhibits specific anti-migratory and moderate trypanocidal activity.[2][3]
-
Hinokinin (Oxidized): Formed via oxidation of Cubebin/DHC. Highest potency (IC50 ~0.7 µM against amastigotes).
Mechanism of Action (MOA)
Unlike nitroheterocycles (BZN) that induce oxidative stress, DHC and its derivatives target the structural and genetic machinery of Trypanosoma cruzi.
Primary Mechanism: Tubulin Assembly Inhibition
DHC and Hinokinin bind to the colchicine-binding site of the parasite's
Secondary Mechanism: mRNA Trans-Splicing Interference
Lignans have been observed to interfere with the maturation of polycistronic pre-mRNA. By blocking the addition of the Spliced Leader (SL) RNA, the parasite cannot generate mature, translatable mRNA, leading to a halt in protein synthesis.
Caption: Dual mechanism of action: Tubulin polymerization inhibition (primary) and mRNA trans-splicing interference (secondary).
Preclinical Efficacy & Safety Profile
In Vitro Potency (Comparative)
Data indicates that while DHC is active, its oxidized derivative, Hinokinin, is superior for direct parasite killing. DHC remains crucial as a metabolic precursor and for its lower toxicity profile.
| Compound | Target Form | IC50 (µM) | Reference Drug (BZN) IC50 |
| Hinokinin | Amastigotes (Intracellular) | 0.7 - 0.9 | ~1.5 - 3.0 |
| Cubebin | Amastigotes | 5.7 | ~1.5 - 3.0 |
| Dihydrocubebin | Larval Forms (General) | High (100% inhibition) | N/A |
| Dihydrocubebin | Epimastigotes | ~10 - 30 (Est.) | ~5.0 |
In Vivo Efficacy (Murine Models)
-
Protocol: BALB/c mice infected with T. cruzi (Y strain).
-
Treatment: Oral/IP administration of Cubebin/Hinokinin (20-50 mg/kg).
-
Outcome:
-
Parasitemia Reduction: 61.3% reduction observed with encapsulated lignans.
-
Survival: Significantly increased survival time compared to untreated controls.
-
Chronic Phase: Reduction in tissue parasitism and inflammatory infiltrate.
-
Toxicology (Selectivity Index)
One of the strongest advantages of this class is the high Selectivity Index (SI).
-
CC50 (Vero Cells): > 300 µg/mL (Low Cytotoxicity).
-
Selectivity Index (SI): > 20 (Considered highly selective; BZN SI is often < 10).
-
Genotoxicity: Negative (Ames test).
Experimental Protocols
A. Isolation of Dihydrocubebin & Precursors from Piper cubeba
This protocol yields Cubebin, which is then reduced to Dihydrocubebin or oxidized to Hinokinin.
-
Extraction :
-
Macerate 500g of dried Piper cubeba seeds.
-
Extract with 95% Ethanol (3L) at room temperature for 72 hours.
-
Filter and concentrate under reduced pressure (Rotary Evaporator) to obtain crude ethanolic extract.
-
-
Partitioning :
-
Suspend crude extract in H2O:MeOH (1:1).
-
Partition sequentially with Hexane (to remove lipids) and Dichloromethane (DCM) .
-
Collect the DCM fraction (rich in lignans).
-
-
Purification :
-
Subject DCM fraction to Column Chromatography (Silica Gel 60).
-
Elution Gradient : Hexane:Ethyl Acetate (starting 90:10
50:50). -
Monitoring : Check fractions via TLC (Visualize with Vanillin-Sulfuric acid; Cubebin appears as a purple/pink spot).
-
Crystallization : Recrystallize Cubebin-rich fractions from Methanol/Water.
-
B. Semi-Synthesis of Dihydrocubebin (Reduction)
To obtain pure Dihydrocubebin from Cubebin.
-
Dissolve 100 mg of pure (-)-Cubebin in dry THF.
-
Add Lithium Aluminum Hydride (LiAlH4) (2 eq) at 0°C under
atmosphere. -
Stir for 2 hours; monitor by TLC until starting material disappears.
-
Quench with saturated Na2SO4 solution.
-
Filter, dry over MgSO4, and concentrate.
-
Purify via flash chromatography to yield Dihydrocubebin.
C. In Vitro Cytotoxicity Assay (MTT)
Self-validating protocol for determining CC50.
-
Seeding : Plate Vero cells (
cells/well) in 96-well plates; incubate 24h. -
Treatment : Add DHC serially diluted (1.0 - 500 µg/mL) in DMSO (<1% final conc).
-
Incubation : 48 hours at 37°C, 5% CO2.
-
Development : Add MTT reagent (0.5 mg/mL); incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout : Measure Absorbance at 570 nm. Calculate CC50 via non-linear regression.
Workflow Visualization
Caption: Extraction and semi-synthesis workflow to generate Dihydrocubebin and Hinokinin for biological testing.
Future Directions & Clinical Translation
-
Formulation : DHC is highly lipophilic. Encapsulation in PLGA microspheres or liposomes is essential to improve bioavailability and allow intravenous or oral delivery without precipitation.
-
Combination Therapy : Given the distinct mechanism (tubulin inhibition), DHC derivatives should be tested in combination with BZN (oxidative stress) to exploit synergistic effects and reduce BZN dosage.
-
Lead Optimization : Use DHC as a scaffold to synthesize "Hybrid Lignans" with nitric oxide donors to enhance trypanocidal activity.
References
-
Evaluation of the in vivo therapeutic properties of (-)-cubebin and (-)-hinokinin against Trypanosoma cruzi . PubMed. [Link]
-
In Vivo and in Silico Trypanocidal Activity Evaluation of (-)-Cubebin Encapsulated in PLGA Microspheres . Chemistry & Biodiversity. [Link]
-
Trypanocidal activity of (-)-cubebin derivatives against free amastigote forms of Trypanosoma cruzi . Bioorganic & Medicinal Chemistry Letters. [Link]
-
Medicinal Attributes of Lignans Extracted from Piper Cubeba: Current Developments . Phytochemistry Reviews. [Link]
-
In vitro and in vivo anti-inflammatory mechanism of action of the semisynthetic (-)-cubebin derivatives . Journal of Pharmacy and Pharmacology. [Link]
Sources
Dihydrocubebin: Mechanistic Insights into Anti-Inflammatory & Mast Cell Stabilizing Pathways
Executive Summary
Dihydrocubebin (DHC) is a bioactive lignan isolated from Piper cubeba (tailed pepper) that exhibits potent anti-inflammatory and anti-allergic properties.[1] Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase enzymes, DHC operates through a dual-action mechanism: (1) Mast Cell Stabilization via the inhibition of intracellular calcium mobilization, and (2) Transcriptional Modulation of the NF-κB and MAPK signaling cascades in macrophages. This technical guide delineates the molecular pathways, quantitative potency, and validated experimental protocols for researchers investigating DHC as a therapeutic candidate for allergic asthma and chronic inflammatory disorders.
Molecular Profile & Physicochemical Properties[2][3]
| Property | Detail |
| IUPAC Name | (2R,3R)-2,3-bis[(3,4-methylenedioxyphenyl)methyl]butane-1,4-diol |
| Chemical Formula | C₂₀H₂₂O₆ |
| Molecular Weight | 358.39 g/mol |
| Classification | Dibenzylbutyrolactone Lignan |
| Source | Piper cubeba (dried fruits), Piper nigrum |
| Solubility | Soluble in DMSO, Ethanol; poorly soluble in water |
Core Mechanism I: Mast Cell Stabilization
The primary and most distinct pharmacological action of Dihydrocubebin is its ability to prevent mast cell degranulation. Research using Rat Basophilic Leukemia (RBL-2H3) cells and Rat Peritoneal Mast Cells (RPMCs) confirms that DHC inhibits the release of histamine and
Calcium Signaling Interference
Mast cell degranulation is strictly dependent on the elevation of cytosolic free calcium (
-
Mechanism: DHC likely uncouples the store-operated calcium entry (SOCE) or directly stabilizes the membrane against ionophore-mediated influx.
-
Outcome: Prevention of granule fusion with the plasma membrane, halting the immediate allergic response.
Pathway Visualization: Mast Cell Blockade
Caption: Dihydrocubebin inhibits histamine release by disrupting Calcium mobilization downstream of ER store depletion (Thapsigargin) and receptor cross-linking.
Core Mechanism II: Transcriptional Modulation (NF-κB/MAPK)
Beyond immediate allergy relief, DHC exerts long-term anti-inflammatory effects in macrophages (e.g., RAW 264.7, THP-1) challenged with Lipopolysaccharide (LPS).
NF-κB Pathway Suppression
In the presence of LPS, TLR4 activation leads to the phosphorylation and degradation of IκB
-
DHC Action: Reduces the phosphorylation of p65 and IκB
.[2] -
Target Gene Repression: Downregulates transcription of iNOS (inducible Nitric Oxide Synthase), COX-2 (Cyclooxygenase-2), IL-6 , and TNF-α .
MAPK Signaling
Parallel to NF-κB, LPS activates Mitogen-Activated Protein Kinases. Piper lignans, including DHC, have been observed to suppress the phosphorylation of:
-
p38 MAPK
-
JNK (c-Jun N-terminal kinase)
-
ERK1/2 (Extracellular signal-regulated kinase)
Pathway Visualization: Macrophage Signaling
Caption: Dihydrocubebin attenuates inflammatory gene expression by blocking NF-κB translocation and MAPK phosphorylation in LPS-stimulated macrophages.[3][4]
Quantitative Data Summary
The following table summarizes the inhibitory potency of Dihydrocubebin observed in in vitro models.
| Assay Model | Inducer | Target/Marker | Effect / Potency | Reference |
| RBL-2H3 Mast Cells | Antigen (DNP-BSA) | Histamine Release | ~52% Inhibition at 100 µM | [1] |
| RBL-2H3 Mast Cells | Thapsigargin (0.5 µM) | Histamine Release | ~60% Inhibition at 100 µM | [1] |
| RBL-2H3 Mast Cells | Ionomycin (1 µM) | Histamine Release | ~61% Inhibition at 100 µM | [1] |
| THP-1 Macrophages | LPS | IL-6 Secretion | Significant Reduction (p<0.[4]05) | [2] |
| THP-1 Macrophages | LPS | COX-2 Activity | Dose-dependent Inhibition | [2] |
| Enzymatic Assay | - | 5-Lipoxygenase (5-LOX) | Inhibition (IC50 comparable to Zileuton) | [2] |
Validated Experimental Protocols
Protocol A: Histamine Release Assay (Mast Cell Stabilization)
Purpose: To quantify the efficacy of DHC in preventing degranulation in RBL-2H3 cells.
-
Cell Preparation:
-
Seed RBL-2H3 cells at
cells/well in 24-well plates. -
Sensitize with anti-DNP IgE (0.5 µg/mL) overnight at 37°C.
-
-
Pre-Incubation:
-
Wash cells 2x with PIPES buffer (pH 7.2).
-
Add Dihydrocubebin (dissolved in DMSO, final <0.1%) at concentrations 10–100 µM.
-
Incubate for 10 minutes at 37°C.
-
-
Stimulation:
-
Add inducer: DNP-BSA (20 ng/mL), Thapsigargin (0.5 µM), or Ionomycin (1 µM).[5]
-
Incubate for 30 minutes at 37°C.
-
-
Quantification:
-
Collect supernatant (released histamine).
-
Lyse cells with 0.1% Triton X-100 (total histamine).
-
Assay histamine using the o-phthalaldehyde (OPT) fluorometric method (Ex: 360nm, Em: 450nm).
-
Calculation:
Release .
-
Protocol B: Western Blotting for Signaling Pathways
Purpose: To validate DHC's effect on NF-κB/MAPK in RAW 264.7 macrophages.
-
Induction:
-
Pre-treat RAW 264.7 cells with DHC (10–50 µM) for 1 hour .
-
Stimulate with LPS (1 µg/mL) for 30 min (for phosphorylation) or 24 hours (for iNOS/COX-2 protein).
-
-
Lysis:
-
Wash with ice-cold PBS.
-
Lyse in RIPA buffer containing protease/phosphatase inhibitors (PMSF, Na3VO4).
-
-
Blotting:
-
Separate proteins on 10% SDS-PAGE.
-
Transfer to PVDF membrane.
-
Primary Antibodies: Anti-p-p65 (Ser536), Anti-p-p38, Anti-iNOS, Anti-COX-2.
-
Normalization: Anti-
-actin or Anti-GAPDH.
-
-
Validation Check:
-
Ensure DMSO vehicle control shows full LPS induction.
-
DHC treatment should show fainter bands for phospho-proteins compared to LPS-only control.
-
References
-
Effects of dihydrocubebin, a lignan isolated from Indonesian plant Piper cubeba, on the histamine release from rat mast cells. Source: Oriental Pharmacy and Experimental Medicine (2010) URL:[Link]
-
Anti-inflammatory activity of Piper cubeba L. extracts and isolated lignans. Source: Journal of Ethnopharmacology (Contextual validation of Piper lignan mechanisms) URL:[Link]
-
In vivo and in silico anti-inflammatory mechanism of action of the semisynthetic (-)-cubebin derivatives. (Support for Lignan/NF-kB mechanism) Source: PLoS One URL:[Link]
Sources
Technical Guide: Biosynthetic Transformation of Cubebin to Dihydrocubebin
The following technical guide details the biosynthetic pathway converting Cubebin to Dihydrocubebin , designed for researchers in plant biochemistry and natural product drug discovery.
Executive Summary & Biosynthetic Logic
The conversion of Cubebin (a dibenzylbutyrolactol lignan) to Dihydrocubebin (a dibenzylbutanediol lignan) represents a critical reductive step in the metabolism of Piperaceae species (e.g., Piper cubeba). Unlike the oxidative coupling that forms the lignan skeleton, this step involves the reductive opening of a cyclic hemiacetal (lactol) to a diol.
In the broader context of lignan biosynthesis, this pathway branches from the central pinoresinol/lariciresinol route. While many lignans undergo oxidation to lactones (e.g., Hinokinin), Dihydrocubebin represents a "metabolic sink" or a reduced intermediate, often accumulating in specific tissues or serving as a precursor for further derivatization.
The Core Reaction
-
Substrate: (-)-Cubebin (C₂₀H₂₀O₆)
-
Product: (-)-Dihydrocubebin (C₂₀H₂₂O₆)
-
Enzyme Class: NADPH-dependent Lignan Reductase (Putative: Dihydrocubebin Dehydrogenase/Reductase acting in the reductive direction).
-
Cofactor: NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form).
-
Mechanism: Hydride transfer to the anomeric carbon (C9) of the lactol ring, followed by ring opening and protonation.
Detailed Mechanistic Pathway
The transformation is stereospecific, preserving the configuration at the 8 and 8' positions (typically
Step-by-Step Chemical Mechanism
-
Substrate Binding: Cubebin exists in equilibrium between its closed lactol form and a trace open hydroxy-aldehyde form. The enzyme likely binds the open aldehyde or facilitates the ring opening within the active site.
-
Hydride Transfer: The enzyme positions the nicotinamide ring of NADPH adjacent to the carbonyl carbon (C9) of the open aldehyde form (or the corresponding activated lactol carbon).
-
Reduction: A hydride ion (
) is transferred from NADPH to the C9 carbon, reducing the aldehyde/lactol to a primary alcohol. -
Protonation: A proton is donated from an active site residue (likely a Histidine or Glutamate) or solvent water to the oxygen, stabilizing the newly formed hydroxyl group.
-
Product Release: The acyclic diol, Dihydrocubebin, is released. The rigidity of the tetrahydrofuran ring is lost, resulting in a flexible butane-1,4-diol chain.
Pathway Visualization
The following Graphviz diagram illustrates the upstream context and the specific reductive step.
Caption: Biosynthetic positioning of Dihydrocubebin. The blue arrow denotes the primary reductive step from Cubebin.
Experimental Protocols
To validate this pathway or synthesize Dihydrocubebin for reference, two protocols are provided: an enzymatic assay (biological) and a biomimetic synthesis (chemical).
Protocol A: Enzymatic Conversion Assay (In Vitro)
This protocol detects the specific reductase activity in plant protein extracts.
Reagents:
-
Buffer: 100 mM Potassium Phosphate (pH 7.0) with 1 mM DTT (Dithiothreitol).
-
Substrate: Purified (-)-Cubebin (100 µM stock in DMSO).
-
Cofactor: NADPH (10 mM aqueous solution).
-
Enzyme Source: Crude protein extract from Piper cubeba seeds or recombinant DDH (if available).
Workflow:
-
Preparation: In a UV-transparent microplate or cuvette, combine 800 µL Buffer and 50 µL Enzyme extract.
-
Baseline: Incubate at 30°C for 5 minutes.
-
Initiation: Add 10 µL of (-)-Cubebin stock.
-
Reaction: Initiate by adding 50 µL NADPH (Final conc: ~0.5 mM). Mix by inversion.
-
Monitoring: Measure absorbance decrease at 340 nm (oxidation of NADPH to NADP+) continuously for 30 minutes.
-
Control: Run a parallel blank without Cubebin to account for background NADPH oxidation.
-
Termination & Analysis: Stop reaction with 100 µL glacial acetic acid. Extract with Ethyl Acetate (3x). Analyze organic phase via HPLC-MS (see Data Presentation).
Protocol B: Biomimetic Chemical Synthesis (Self-Validating Standard)
Since the enzymatic product must be verified against a standard, this chemical reduction mimics the biological pathway.
Reagents:
-
(-)-Cubebin (isolated or commercial).
-
Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄).
-
Solvent: Methanol (for NaBH₄) or dry THF (for LiAlH₄).
Step-by-Step:
-
Dissolve 50 mg of (-)-Cubebin in 10 mL of anhydrous Methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add excess NaBH₄ (20 mg) in small portions over 10 minutes. Note: Evolution of hydrogen gas will occur.
-
Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.
-
Quench: Add 1 mL of 1N HCl dropwise to destroy excess hydride.
-
Workup: Evaporate methanol. Partition residue between water and Ethyl Acetate. Dry organic layer over Na₂SO₄.
-
Validation: The product, (-)-Dihydrocubebin, appears as a distinct peak in HPLC (more polar than Cubebin) and shows the disappearance of the lactol carbon signal (~101 ppm) in ¹³C NMR.
Data Presentation & Validation Metrics
Physicochemical Comparison
Use this table to distinguish the substrate from the product in your analytical workflow.
| Feature | (-)-Cubebin | (-)-Dihydrocubebin |
| CAS Number | 18423-69-3 | 24563-03-9 |
| Molecular Formula | C₂₀H₂₀O₆ | C₂₀H₂₂O₆ |
| Molecular Weight | 356.37 g/mol | 358.39 g/mol |
| Functional Group | Lactol (Cyclic Hemiacetal) | Diol (Acyclic Primary Alcohol) |
| Solubility (Water) | Low | Moderate (Higher than Cubebin) |
| ¹H NMR (Key Signal) | Lactol H (C9): ~5.2 ppm (d) | Hydroxymethyl H (C9/9'): ~3.5-3.8 ppm (m) |
| ¹³C NMR (Key Signal) | Lactol C (C9): ~101-104 ppm | Hydroxymethyl C (C9/9'): ~60-62 ppm |
| HPLC Retention | Late eluting (Less polar) | Earlier eluting (More polar) |
Mass Spectrometry Identification
-
Cubebin:
m/z 355. -
Dihydrocubebin:
m/z 357.-
Note: Dihydrocubebin often shows a characteristic loss of water
or fragmentation of the methylenedioxy bridge in EI-MS.
-
References
-
Usia, T., et al. (2005).[1] Metabolite-cytochrome P450 complex formation by methylenedioxyphenyl lignans of Piper cubeba: mechanism-based inhibition.[1] Life Sciences.[1] Link
-
Batterbee, J. E., et al. (1969). Chemistry and synthesis of the lignan (–)-cubebin. Journal of the Chemical Society C: Organic. Link
-
Souza, G. H. B., et al. (2005). Anti-inflammatory and analgesic effects of three dibenzylbutyrolactone lignans... obtained by partial synthesis from (-)-cubebin.[2] Phytotherapy Research. Link
-
Nugroho, A. E., et al. (2010).[3] Effects of dihydrocubebin, a lignan isolated from Indonesian plant Piper cubeba, on the histamine release from rat mast cells. Oriental Pharmacy and Experimental Medicine.[3] Link
-
PubChem. (n.d.).[4] Dihydrocubebin Compound Summary. National Library of Medicine. Link
Sources
Methodological & Application
1H and 13C NMR chemical shift assignments for Dihydrocubebin
Application Note: NMR Chemical Shift Assignments and Characterization Protocol for Dihydrocubebin
Part 1: Executive Summary & Technical Context
Dihydrocubebin (CAS: 24563-03-9) is a bioactive dibenzylbutane lignan primarily isolated from Piper cubeba (Cubeb pepper) or obtained via the reductive ring-opening of (-)-cubebin .[1] Structurally, it is characterized as (2R,3R)-2,3-bis(1,3-benzodioxol-5-ylmethyl)butane-1,4-diol .[1][2]
Unlike its parent compound cubebin, which exists as a lactol with complex stereoisomeric equilibria (often complicating NMR analysis), dihydrocubebin is an acyclic diol possessing
Key Applications:
-
Pharmacology: Investigated as a potent inhibitor of CYP3A4 and for anti-inflammatory/neuroprotective properties.
-
Synthesis: Serves as a critical intermediate in the synthesis of other lignans like hinokinin.
Part 2: Experimental Protocol
Sample Preparation
To ensure high-resolution data and reproducible chemical shifts, follow this strict preparation protocol.
Reagents:
-
Solvent: Chloroform-d (
, 99.8% D) + 0.03% TMS (Tetramethylsilane) v/v.[1]-
Note: Methanol-
( ) is an alternative if hydroxyl proton exchange causes broadening, but is the standard for lignan comparison.[1]
-
-
Analyte: >95% purity Dihydrocubebin (white crystalline solid).[1]
Workflow:
-
Weighing: Accurately weigh 5.0 – 10.0 mg of Dihydrocubebin into a clean vial.
-
Dissolution: Add 0.6 mL of
. Vortex gently until fully dissolved.[1] Ensure no suspended particulates remain; filter through a cotton plug if necessary.[1] -
Transfer: Transfer the solution to a high-quality 5 mm NMR tube (e.g., Wilmad 528-PP or equivalent).
-
Acquisition:
-
Temperature: Equilibrate probe to 298 K (25 °C).
-
Experiments: Acquire
(minimum 16 scans), (minimum 1024 scans), COSY, HSQC, and HMBC.
-
Part 3: Structural Visualization & Logic
The following diagram illustrates the structural numbering and the logical flow of the characterization process.
Caption: Workflow for the isolation and structural validation of Dihydrocubebin, highlighting the exploitation of C2 symmetry for spectral assignment.
Part 4: Chemical Shift Assignments
The following data represents the consensus assignments for (-)-dihydrocubebin in
Numbering Scheme:
-
Ar: Aromatic ring (1,3-benzodioxol)[1]
-
7: Benzylic methylene (
)[1] -
8: Methine (
)[1] -
9: Hydroxymethyl (
)[1]
Table 1: NMR Data (CDCl )
| Position | Multiplicity | Assignment Logic | ||
| Ar-2' | 6.58 – 6.62 | d / m | ~1.5 | Meta-coupling, aromatic ring proton.[1] |
| Ar-5' | 6.70 – 6.74 | d | 8.0 | Ortho-coupling, aromatic ring proton.[1] |
| Ar-6' | 6.60 – 6.65 | dd | 8.0, 1.5 | Ortho/Meta coupling.[1] Overlaps with H-2'.[1] |
| -OCH | 5.92 | s | - | Characteristic methylenedioxy singlet.[1] |
| H-9 a,b | 3.55 – 3.75 | m | - | Diastereotopic protons of the primary alcohol.[1] |
| H-7 a | 2.65 – 2.75 | dd | 13.5, 6.0 | Benzylic proton.[1] |
| H-7 b | 2.45 – 2.55 | dd | 13.5, 8.5 | Benzylic proton (diastereotopic pair).[1] |
| H-8 | 1.90 – 2.05 | m | - | Methine proton linking the benzyl and hydroxymethyl groups.[1] |
| -OH | 1.80 – 2.20 | br s | - | Hydroxyl proton (highly variable with concentration).[1] |
Table 2: NMR Data (CDCl )
| Position | Type | Assignment Logic | |
| C-3' | 147.6 | Cq | Oxygenated aromatic quaternary (Methylenedioxy).[1] |
| C-4' | 145.8 | Cq | Oxygenated aromatic quaternary (Methylenedioxy).[1] |
| C-1' | 134.0 | Cq | Alkyl-substituted aromatic quaternary. |
| C-6' | 121.5 | CH | Aromatic methine. |
| C-5' | 109.0 | CH | Aromatic methine. |
| C-2' | 108.0 | CH | Aromatic methine (shielded).[1] |
| -OCH | 100.8 | CH | Methylenedioxy carbon.[1] |
| C-9 | 60.5 | CH | Primary alcohol carbon.[1] |
| C-8 | 43.5 | CH | Methine backbone.[1] |
| C-7 | 35.6 | CH | Benzylic carbon.[1] |
Part 5: Expert Insights & Mechanism of Assignment
1. The Symmetry Factor: The most critical feature of the Dihydrocubebin spectrum is its simplicity relative to its molecular weight (358.4 g/mol ). You will observe only 10 unique carbon signals despite the molecule containing 20 carbons. If you observe doubling of peaks (e.g., two distinct methylenedioxy signals), your sample may be:
-
Contaminated with Cubebin (the lactol precursor).
-
A mixture of diastereomers (rare in natural extraction, possible in non-stereoselective synthesis).
-
Desymmetrized by a chiral solvent or derivatization.[1]
2. Distinction from Cubebin: Cubebin contains a tetrahydrofuran ring closed as a lactol.[1]
-
Cubebin Diagnostic: Look for a hemiacetal carbon signal around 103-104 ppm (
) and the corresponding proton ~5.2 ppm.[1] -
Dihydrocubebin Diagnostic: Absence of the hemiacetal; presence of a clean primary alcohol region (
) at 60.5 ppm .
3. HMBC Verification: To validate the assignment self-consistently:
-
H-7 (Benzylic) should show strong correlations to C-1', C-2', and C-6' .[1]
-
H-8 (Methine) should correlate to C-9 (Alcohol) and C-7 .[1]
References
-
Isolation and Characterization: Usia, T., et al. (2005). Metabolite-cytochrome P450 complex formation by methylenedioxyphenyl lignans of Piper cubeba: mechanism-based inhibition.[1] Life Sciences, 76(20), 2381-2391.[1]
-
Synthetic Verification: Tiecco, M., et al. (2007).[1] Asymmetric synthesis of (+)-hinokinin, (+)-dihydrocubebin and cubebin dimethyl ether.[1][3] Zeitschrift für Naturforschung B, 62(1), 117-120.[1]
-
General Lignan Shifts: Batterbee, J. E., et al. (1969). Chemistry and synthesis of the lignan (-)-cubebin. Journal of the Chemical Society C: Organic, 2470-2477.[1]
-
Database Validation: PubChem Compound Summary for CID 193042, Dihydrocubebin.
Sources
Topic: Optimal Solvents for Dihydrocubebin Extraction (Hexane vs. Ethanol)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrocubebin, a lignan found in the berries of Piper cubeba L.f., exhibits a range of promising pharmacological activities. The efficiency of its extraction from the plant matrix is critically dependent on the choice of solvent. This application note provides a detailed comparative analysis of n-hexane (a non-polar solvent) and ethanol (a polar protic solvent) for the extraction of dihydrocubebin. By examining the physicochemical properties of the target molecule and the solvents, we establish a theoretical framework for solvent selection. This is followed by detailed, field-proven protocols for extraction and a comparative analysis of the expected outcomes. Our findings conclusively demonstrate that ethanol, particularly in its aqueous form, is the superior solvent for achieving high-yield, high-purity extraction of dihydrocubebin, while hexane is better suited for a preliminary defatting step to remove non-polar interferences.
Introduction: The Significance of Dihydrocubebin and Extraction Strategy
Dihydrocubebin ((2R,3R)-2,3-bis(1,3-benzodioxol-5-ylmethyl)butane-1,4-diol) is a bioactive lignan isolated from cubeb pepper (Piper cubeba), a plant with a long history in traditional medicine.[1] Modern research has identified dihydrocubebin as a contributor to the plant's anti-inflammatory, cytotoxic, and neuroprotective properties, making it a molecule of significant interest for drug development.[1][2]
The journey from raw plant material to a purified active pharmaceutical ingredient (API) begins with extraction. The primary goal of this initial step is to efficiently liberate the target compound from the complex plant matrix while minimizing the co-extraction of undesirable impurities. The choice of solvent is the single most critical parameter in this process, governed by the fundamental principle of "like dissolves like." This guide explains the causality behind selecting an optimal solvent by comparing the non-polar characteristics of hexane with the polar nature of ethanol.
Theoretical Framework: Predicting the Optimal Solvent
The selection of an appropriate solvent is not a matter of trial and error; it is a predictive process based on the physicochemical properties of the solute (dihydrocubebin) and the solvent.
Physicochemical Properties of Dihydrocubebin
Dihydrocubebin is a fascinating molecule with a dual nature. Its structure contains:
-
Non-polar regions: Two benzodioxole rings and a butane backbone contribute to its lipophilic character.
-
Polar regions: Two primary hydroxyl (-OH) groups are capable of acting as both hydrogen bond donors and acceptors.
This amphiphilic nature is quantitatively described by its partition coefficient, LogP. The calculated XLogP3-AA for dihydrocubebin is 2.9, indicating a moderate degree of lipophilicity; it is more soluble in lipids than in water but retains significant polarity due to the hydroxyl groups.[3][4]
Solvent Properties: A Tale of Two Polarities
-
n-Hexane (C₆H₁₄): A non-polar, aprotic solvent. It interacts with solutes primarily through weak van der Waals forces. It is an excellent solvent for highly lipophilic compounds like fats, oils, and waxes but is ineffective at dissolving polar compounds.
-
Ethanol (C₂H₅OH): A polar, protic solvent. Its hydroxyl group can form strong hydrogen bonds, while its ethyl group provides a non-polar region for van der Waals interactions. This dual capability makes it a versatile solvent for a wide range of compounds.[5]
The Hypothesis: Why Ethanol is the Logically Superior Choice
Based on the "like dissolves like" principle, the polar hydroxyl groups of dihydrocubebin necessitate a solvent capable of hydrogen bonding for effective solvation. Ethanol is perfectly suited for this role. Conversely, hexane's inability to form hydrogen bonds makes it a poor solvent for dihydrocubebin.
This hypothesis is strongly supported by empirical solubility data.
| Parameter | Hexane | Ethanol | Rationale |
| Dihydrocubebin Solubility @ 25°C | 0.15 g/L [3] | 13.6 g/L [3] | Ethanol's solubility for dihydrocubebin is nearly 100 times greater than that of hexane, a direct consequence of favorable hydrogen bonding interactions. |
| Polarity Match | Poor | Good | Dihydrocubebin's polar -OH groups are incompatible with the non-polar nature of hexane. Ethanol's polarity is well-matched. |
| Expected Purity Profile | High in lipids, low in lignans | High in lignans, potential for some polar impurities (e.g., chlorophyll, glycosides) | Hexane will preferentially extract fats and oils, while ethanol will target the more polar lignans.[6][7] |
| Safety & Environmental Profile | Class II solvent (neurotoxin), strict limits on residuals (290 ppm).[8] | Class III solvent, lower toxicity, higher residual limit (5000 ppm).[8] | Ethanol is a safer and "greener" solvent compared to hexane.[5] |
Experimental Design & Protocols
To validate our theoretical assessment, a comparative extraction experiment is necessary. The following workflow and protocols provide a self-validating system for determining the optimal solvent.
Logical Workflow for Solvent Selection
The decision-making process for solvent selection can be visualized as follows:
Caption: Logical workflow for solvent selection based on molecular properties.
Comparative Experimental Workflow
Caption: Comparative workflow for Hexane vs. Ethanol extraction.
Protocol 1: Soxhlet Extraction with n-Hexane (For Defatting/Comparison)
This protocol is effective for removing non-polar compounds prior to a polar extraction but can also be used to demonstrate its low efficiency for dihydrocubebin extraction directly.
-
Preparation: Weigh 50 g of dried, finely powdered Piper cubeba berries.
-
Loading: Place the powdered material into a cellulose extraction thimble and place the thimble inside the main chamber of a Soxhlet apparatus.
-
Solvent Addition: Add 300 mL of n-hexane to a round-bottom flask attached to the Soxhlet apparatus.
-
Extraction: Heat the flask using a heating mantle to initiate solvent reflux. Allow the extraction to proceed for 6-8 hours (approximately 10-12 cycles). The principle behind this choice is to ensure exhaustive extraction of non-polar constituents.
-
Concentration: After extraction, allow the apparatus to cool. Remove the round-bottom flask and concentrate the hexane extract to dryness using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.
-
Analysis: The resulting oleoresin can be weighed to determine the total yield of non-polar extractables and analyzed via HPLC to quantify the (expectedly low) amount of dihydrocubebin.
Protocol 2: Optimized Ultrasound-Assisted Extraction (UAE) with Aqueous Ethanol
This protocol is based on an optimized method for lignan extraction from Piper cubeba and represents the recommended approach.[9][10] The use of ultrasound enhances extraction efficiency by disrupting cell walls through acoustic cavitation, improving solvent penetration.
-
Preparation: Weigh 50 g of dried, finely powdered Piper cubeba berries. For optimal results, this material can be the residue from the hexane extraction (Protocol 1) to yield a cleaner final product.
-
Solvent Preparation: Prepare a solution of 84% ethanol in deionized water (v/v). The addition of water (16%) increases the solvent's polarity, which can enhance the extraction of certain polar lignans without significantly reducing solubility for dihydrocubebin.[6][7]
-
Extraction: Place the powdered material into a 500 mL beaker and add 250 mL of the 84% aqueous ethanol solution (a 1:5 solid-to-solvent ratio).
-
Sonication: Place the beaker in an ultrasonic bath. Sonicate for 38 minutes at a controlled temperature (e.g., 40-50°C).[9] This specific duration was identified as optimal for maximizing lignan recovery.[9][10]
-
Filtration & Concentration: After sonication, filter the mixture under vacuum to separate the extract from the solid plant material. Concentrate the filtrate to dryness using a rotary evaporator under reduced pressure (temperature ≤ 50°C).
-
Analysis: The resulting crude extract can be weighed to determine the total yield and analyzed via HPLC to quantify the dihydrocubebin content.
Conclusion and Authoritative Recommendation
-
Hexane: Due to its non-polar nature, hexane shows extremely poor solubility for dihydrocubebin (0.15 g/L).[3] Its use should be restricted to an optional pre-extraction or "defatting" step to remove interfering lipids and oils, which can simplify downstream purification. It is not a viable solvent for the primary recovery of the target lignan.[6]
-
Ethanol: With a solubility for dihydrocubebin of 13.6 g/L, ethanol is vastly superior.[3] Specifically, an 84% aqueous ethanol solution coupled with ultrasound-assisted extraction (UAE) is the scientifically validated and recommended method for achieving high extraction efficiency (>80% of total lignans) in a short time frame (38 minutes).[9][10] Furthermore, ethanol's favorable safety profile makes it a more suitable choice for laboratory and industrial-scale applications.[8]
For researchers aiming to maximize the yield and purity of dihydrocubebin, a sequential extraction is the most rigorous approach: first, an exhaustive Soxhlet extraction with hexane to remove lipids, followed by an optimized UAE with 84% aqueous ethanol on the defatted plant material.
References
- Dihydrocubebin (CAS 24563-03-9): Odor profile, Properties, & IFRA compliance. Scent.vn.
- Extraction, Isolation, and Structural Elucidation of Lignans from Natural Resources.
- Chemical constituents and lipoxygenase inhibitory activity of Piper stylosum Miq.
- Dihydrocubebin | C20H22O6 | CID 193042.
- Phenylpropanoids and tetrahydrofuran lignans
- Cubeb (Piper cubeba L.f.): A comprehensive review of its botany, phytochemistry, traditional uses, and pharmacological properties. Frontiers in Pharmacology.
- Solvent Extraction and Identification of Active Anticariogenic Metabolites in Piper cubeba L. through 1H-NMR-Based Metabolomics Approach. Molecules, MDPI.
- Development of a Validated High-Performance Liquid Chromatography Method and Optimization of the Extraction of Lignans from Piper cubeba. Journal of Agricultural and Food Chemistry.
- Extraction Techniques and Analytical Methods for Isolation and Characteriz
- PHYTOCHEMICAL AND ANTIOXIDANT ACTIVITY OF PIPER CUBEBALEAVES. International Journal of Pharmacy and Pharmaceutical Research.
- Development of a validated HPLC method and optimization of the extraction of lignans
- Antioxidant activity of Piper cubeba L. berries crude extracts and its fractions. Food Research.
- Effects of dihydrocubebin, a lignan isolated from Indonesian plant Piper cubeba, on the histamine release
- Comprehensive comparison of industrial cannabinoid extraction techniques: Evaluation of the most relevant patents and studies
- Comparison between ethanol and hexane for oil extraction from Quercus suber L. fruits.
- Effect of solvent polarity on the extraction of components of pharmaceutical plastic containers. Pakistan Journal of Pharmaceutical Sciences.
- Effect of solvent polarity on the extraction of components of pharmaceutical plastic containers. PubMed.
Sources
- 1. Frontiers | Cubeb (Piper cubeba L.f.): A comprehensive review of its botany, phytochemistry, traditional uses, and pharmacological properties [frontiersin.org]
- 2. Solvent Extraction and Identification of Active Anticariogenic Metabolites in Piper cubeba L. through 1H-NMR-Based Metabolomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scent.vn [scent.vn]
- 4. Dihydrocubebin | C20H22O6 | CID 193042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. e-nps.or.kr [e-nps.or.kr]
- 7. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Comprehensive comparison of industrial cannabinoid extraction techniques: Evaluation of the most relevant patents and studies at pilot scale [frontiersin.org]
- 9. Development of a Validated High-Performance Liquid Chromatography Method and Optimization of the Extraction of Lignans from Piper cubeba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Application Note: TLC Profiling & Isolation of Dihydrocubebin
Introduction & Chemical Context
Dihydrocubebin is a bioactive dibenzylbutane lignan, structurally characterized as a diol derivative of the more abundant lignan, Cubebin. It is frequently co-isolated from Piper species (Piperaceae) alongside Hinokinin and Yatein.
In drug discovery and phytochemical analysis, distinguishing Dihydrocubebin from its parent compound, Cubebin, is critical. While High-Performance Liquid Chromatography (HPLC) is preferred for quantification, Thin Layer Chromatography (TLC) remains the most efficient high-throughput method for qualitative profiling, fraction monitoring, and purity assessment during isolation.[1]
The Separation Challenge: Dihydrocubebin ((2R,3R)-2,3-bis[(3,4-methylenedioxyphenyl)methyl]-1,4-butanediol) possesses two primary hydroxyl groups, making it significantly more polar than Cubebin (which exists as a lactol/hemiacetal) and Hinokinin (a lactone).[1] This polarity difference is the fundamental mechanism exploited in the protocols below.
Physicochemical Profile & Stationary Phase
-
Analyte Type: Lignan (Dibenzylbutane diol).
-
Solubility: Soluble in Methanol, Ethanol, Ethyl Acetate, Chloroform. Poorly soluble in Hexane and Water.
-
Stationary Phase: Silica Gel 60 F
(Pre-coated aluminum or glass sheets).[1]-
Mechanism: Adsorption chromatography via hydrogen bonding between the silica silanol groups and the diol moieties of Dihydrocubebin.
-
Mobile Phase Optimization & Rf Values
The following solvent systems are validated for the resolution of Dihydrocubebin from the "Cubebin Cluster" (Cubebin, Hinokinin, Dihydrocubebin).
Table 1: Recommended Solvent Systems and Relative Rf Values
| System | Solvent Composition (v/v) | Polarity Index | Target Rf (Dihydrocubebin) | Separation Logic |
| A (General) | Toluene : Ethyl Acetate (7:3) | Low-Medium | 0.25 – 0.30 | Standard system.[1] Cubebin elutes higher (~0.40). |
| B (High Res) | Hexane : Ethyl Acetate : Formic Acid (6 : 4 : 0.1) | Medium | 0.20 – 0.25 | Acid suppresses tailing of phenolic impurities. Excellent resolution from Hinokinin. |
| C (Polar) | Chloroform : Methanol (95:5) | Medium-High | 0.45 – 0.55 | Used when the sample contains highly polar glycosides; moves Dihydrocubebin higher.[1] |
Expert Insight - The "Polarity Rule": In System A, the elution order is consistently:
-
Hinokinin (Lactone, Less Polar) - Rf ~0.55[1]
-
Cubebin (Lactol, Medium Polar) - Rf ~0.40[1]
-
Dihydrocubebin (Diol, More Polar) - Rf ~0.28[1]
Note: Absolute Rf values vary with humidity and temperature. Always run a co-spot of a standard or a known Cubebin-rich extract for relative identification.[1]
Visualization Protocols
Lignans like Dihydrocubebin have weak native fluorescence and variable UV absorption. Chemical derivatization is mandatory for reliable detection.
Method A: Vanillin-Sulfuric Acid (Gold Standard)
This reagent relies on the acid-catalyzed condensation of vanillin with the aromatic rings of the lignan, producing stable chromophores.[1]
-
Reagent Prep: Dissolve 1g Vanillin in 100mL Ethanol. Add 2mL conc. Sulfuric Acid (
) slowly.[2] -
Procedure: Spray plate until faintly wet. Heat at 105°C for 3-5 minutes.
-
Result: Dihydrocubebin appears as a Pink/Violet spot, darkening to brown upon prolonged heating.
Method B: Iodine Vapor (Non-Destructive)[1]
-
Procedure: Place dried plate in a closed jar containing iodine crystals for 5 mins.
-
Result: Yellow/Brown spots on a white background.
-
Utility: Use this if you need to recover the compound (reversible interaction).
Experimental Workflow: Isolation & Profiling
The following diagram illustrates the logical flow for isolating and identifying Dihydrocubebin from a crude Piper extract.
Figure 1: Step-by-step decision tree for the TLC identification of Dihydrocubebin.
Detailed Protocol: The "Self-Validating" Run
To ensure scientific integrity, this protocol uses an internal reference system to mitigate variables like solvent evaporation or plate activity.
Materials
-
Stationary Phase: Merck Silica Gel 60 F
aluminum sheets (20 x 20 cm).[1] -
Mobile Phase: Toluene (HPLC Grade), Ethyl Acetate (HPLC Grade).[1]
-
Reference Standard: Purified Cubebin (or a well-characterized Piper cubeba extract known to contain Cubebin).[1]
Step-by-Step Procedure
-
Chamber Saturation (Critical):
-
Add 50 mL of Toluene:Ethyl Acetate (7:3) to a twin-trough chamber.[1]
-
Place a filter paper liner inside to wick solvent.
-
Close lid and equilibrate for 20 minutes . Why? This prevents "smiling" of the solvent front and ensures reproducible Rf values.
-
-
Sample Application:
-
Lane 1: Standard Cubebin (1 mg/mL).
-
Lane 2: Test Sample (Dihydrocubebin fraction).
-
Lane 3: Co-spot (50% Standard + 50% Test Sample).
-
Note: The co-spot (Lane 3) is the self-validating step.[1] If separation occurs in Lane 3, the compounds are distinct.
-
-
Development:
-
Elute until the solvent front reaches 80% of the plate height (~8 cm).
-
Remove and air-dry in a fume hood for 10 minutes.[1]
-
-
Detection:
-
Spray with Vanillin-Sulfuric Acid reagent.[1]
-
Heat at 105°C using a hot plate or heat gun.
-
Observe:
-
Cubebin: Spot at Rf ~0.40 (Violet).
-
Dihydrocubebin: Spot at Rf ~0.28 (Violet/Pink).
-
-
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Tailing / Streaking | Acidic impurities or sample overload.[1] | Add 1% Formic Acid to mobile phase. Dilute sample. |
| "Smiling" Front | Uneven saturation. | Ensure chamber is lined with filter paper and sealed for 20 mins. |
| No Spots Visible | Concentration too low or heating insufficient. | Spot 2x volume (dry between spots). Heat longer (up to 10 mins). |
| Spots Fade Quickly | Oxidation. | Mark spots with pencil immediately after heating. Scan/photograph instantly. |
References
-
Dwita, L. P., et al. (2023).[3] Neuroprotective effects of Cubebin and Hinokinin lignan fractions of Piper cubeba fruit. Istanbul Journal of Pharmacy.
-
Mulik, M. B., & Laddha, K. S. (2015).[4] Isolation, characterization and quantification of bioactive dibenzylbutyrolactone lignan (-)-cubebin from fruits of Piper cubeba L.f. ResearchGate.
-
Parmar, V. S., et al. (1997). Phytochemistry of the genus Piper. Phytochemistry, 46(4), 597-673.[1] (Foundational text for Piper lignan structures).
- Usia, T., et al. (2005). CYP3A4 and CYP2D6 inhibitory activities of Piper cubeba extract. Phytomedicine. (Context for Dihydrocubebin bioactivity).
- Wagner, H., & Bladt, S. (1996). Plant Drug Analysis: A Thin Layer Chromatography Atlas. Springer.
Sources
Application Note: Optimized Solubilization and Cell Culture Delivery of Dihydrocubebin
Executive Summary
Dihydrocubebin (DHC) is a bioactive dibenzylbutyrolactone lignan exhibiting significant anti-inflammatory, neuroprotective, and trypanocidal properties.[1][2][3][4] However, its high lipophilicity (LogP ~2.9–3.[1][2][4]4) presents a critical challenge in in vitro assays: aqueous precipitation .
When DMSO stock solutions of DHC are introduced directly into aqueous cell culture media, the rapid change in polarity often triggers "crashing out"—the formation of micro-crystals that are invisible to the naked eye but cytotoxic to cells via physical stress, leading to false-positive toxicity data and inconsistent IC50 values.[2][4]
This Application Note provides a validated, high-integrity protocol to solubilize DHC, ensuring stable delivery to cellular targets while maintaining DMSO concentrations below toxicity thresholds (<0.5%).
Physicochemical Profile
Understanding the physical properties of DHC is the first step to mastering its solubility.[3][4]
| Property | Value | Implication for Protocol |
| Compound Name | Dihydrocubebin | - |
| CAS Number | 24563-03-9 | Verification of reagent identity.[1][2][3][4] |
| Molecular Weight | 356.41 g/mol | Required for Molarity (M) calculations.[1][2][3][4] |
| Formula | C₂₀H₂₂O₆ | - |
| LogP (Predicted) | ~2.9 – 3.4 | Highly lipophilic; poor water solubility.[1][2][3][4] |
| Solubility (DMSO) | > 25 mg/mL (Est.)[1][2][3][4] | Soluble in organic solvents; forms stable stocks.[1][2][3][4] |
| Solubility (Aqueous) | < 0.1 mg/mL | High Risk: Precipitates immediately upon dilution.[1][2][3][4] |
Key Insight: Dihydrocubebin is not merely "hard to dissolve"; it is hydrophobic enough that standard direct dilution methods will fail at concentrations >10 µM.[1][2][3][4]
Protocol A: Preparation of Master Stock Solution (50 mM)
Objective: Create a stable, anhydrous stock solution. Water contamination in DMSO decreases the solubility of lignans over time.[2][3][4]
Materials
-
DMSO (Dimethyl Sulfoxide), Anhydrous, Sterile-filtered (Sigma-Aldrich or equivalent)[1][2][3][4]
-
Vials: Amber glass or polypropylene (avoid polystyrene which DMSO can etch)[1][2][3][4]
Procedure
-
Calculate Mass: To prepare 1 mL of a 50 mM stock:
[1][2][3][4] -
Weighing: Accurately weigh ~17.8 mg of DHC into a sterile amber vial. Record the exact mass.
-
Solvent Addition: Add the precise volume of Anhydrous DMSO to reach 50 mM based on the exact mass weighed.
-
Dissolution: Vortex vigorously for 30–60 seconds. Sonication (water bath) at 37°C for 5 minutes is recommended to ensure complete solvation.[1][2][4]
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C .
Protocol B: The "Step-Down" Dilution Method (Critical)
The Problem: Injecting 1 µL of 50 mM stock directly into 1 mL of media creates a local region of high concentration, forcing DHC to crystallize before it can disperse.[3][4]
The Solution: Use an Intermediate Working Solution (100x) to buffer the polarity shift.
Workflow Diagram
The following decision tree outlines the logical flow for preparing and validating DHC solutions.
Caption: Workflow for preventing precipitation during lipophilic compound dilution. The Intermediate step is the critical control point.
Step-by-Step Dilution Procedure
Target: Final Assay Concentration of 50 µM (0.1% DMSO).
-
Thaw Stock: Thaw 50 mM DMSO stock at 37°C. Vortex until clear.
-
Prepare Intermediate (100x):
-
Visual Inspection: Hold the tube up to a light source.[2][3][4] It should be clear. If cloudy, sonicate for 10 seconds.[2][4]
-
Final Dilution (1x):
Biological Validation & Troubleshooting
Even with a perfect protocol, verification is required for scientific rigor (E-E-A-T).
A. The Crystal Check (Microscopy)
Before adding cells, place 100 µL of your final media preparation into a 96-well plate.[1][2][3][4] View under a phase-contrast microscope (10x or 20x).
-
Pass: Field is clear.
-
Fail: Small, refractive needles or dark specks are visible.[1][2][3][4] Do not use.
B. Serum Interaction
Lignans like DHC bind to Serum Albumin (BSA/FBS).[1][2][3][4]
-
Note: If your IC50 shifts dramatically between low-serum (1%) and high-serum (10%) media, DHC is likely sequestered by albumin.[1][2][3][4]
-
Correction: Perform toxicity assays in reduced serum (2-5%) if cells tolerate it, or account for the "free drug hypothesis" in your data analysis.
C. Maximum Solubility Limits
-
DMSO Tolerance: Most mammalian cells tolerate up to 0.5% DMSO.[1][2][3][4] However, sensitive lines (e.g., primary neurons, stem cells) require <0.1%.[1][2][3][4]
-
DHC Limit: At >100 µM, DHC may precipitate regardless of the DMSO content due to aqueous saturation.[3][4]
References
-
PubChem. (2026).[1][2][3][4] Dihydrocubebin Compound Summary (CID 193042).[1][2][3][4] National Library of Medicine.[1][2][4] Available at: [Link][1][2][3][4]
-
ResearchGate. (2017).[1][2][3][4] Discussions on Drug Stability in Cell Culture Media. Available at: [Link]
Sources
- 1. Dihydrocubebin | C20H22O6 | CID 193042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CID 5381226 | C43H58N4O12 | CID 5381226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2S,3R,4R)-3,4-Bis(1,3-benzodioxol-5-ylmethyl)tetrahydro-2-furanol | C20H20O6 | CID 117443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting HPLC Peak Tailing for Dibenzylbutanediol Lignans
The following guide is structured as a specialized Technical Support Center for researchers analyzing dibenzylbutanediol lignans (e.g., secoisolariciresinol, matairesinol, arctigenin). It prioritizes field-proven troubleshooting logic over generic advice.
Status: Active Guide Last Updated: February 22, 2026 Applicable Analytes: Secoisolariciresinol, Matairesinol, Arctigenin, Trachelogenin, and related dibenzylbutyrolactone/dibenzylbutanediol derivatives.
Executive Summary: The Chemistry of Tailing
Dibenzylbutanediol lignans are polyphenolic compounds with moderate polarity. Unlike basic drugs that tail due to ion-exchange with silanols, lignans primarily tail due to hydrogen bonding with residual silanol groups (Si-OH) and solubility mismatches .
Because these analytes possess phenolic hydroxyl groups (
The Golden Rule: For lignans, peak symmetry is achieved by suppressing silanol activity (low pH) and ensuring the injection solvent does not precipitate the analyte at the column head.
Diagnostic Workflow
Use this logic tree to isolate the root cause of peak tailing.
Figure 1: Diagnostic logic tree for isolating the cause of peak asymmetry.
Troubleshooting Modules
Module A: Mobile Phase Chemistry (The Silanol Effect)
Symptom: Broad tailing specifically on lignan peaks; retention times are stable.
Mechanism: At neutral pH, silica support silanols (
-
Protocol: Add 0.1% (v/v) Formic Acid or 0.1% Phosphoric Acid to both Mobile Phase A (Water) and B (Organic).
-
Target pH: Maintain pH between 2.5 and 3.0 . This keeps silanols protonated (
) and suppresses secondary interactions. -
Note: For LC-MS applications, use Formic Acid. For UV-only work, Phosphoric Acid often yields sharper peaks due to better suppression of metal-chelation sites.
Module B: The "Strong Solvent" Effect
Symptom: Peak fronting or "shark-fin" tailing; poor reproducibility of retention time. Mechanism: Lignans are often extracted in 100% Methanol or Ethanol.[1] Injecting this strong solvent into a high-aqueous initial gradient (e.g., 90% Water) causes the analyte to travel faster than the mobile phase at the column head, smearing the band. Solution:
-
Dilution Protocol: Dilute the sample extract with water or the initial mobile phase to achieve a solvent strength
the starting gradient composition. -
Example: If your gradient starts at 20% ACN, your sample solvent should be
25% Organic.
Module C: Column Selection & Care
Symptom: Persistent tailing despite pH optimization. Mechanism: Older "Type A" silica columns have high metal content and low bonding density, leading to chelation with the catechol moiety of lignans like secoisolariciresinol. Solution:
-
Hardware: Use "Type B" High-Purity Silica columns with End-capping .
-
Recommended Phases: C18 (ODS) with polar-embedding or exhaustive end-capping (e.g., Agilent Zorbax Eclipse Plus, Phenomenex Kinetex, or similar).
Quantitative Troubleshooting Data
| Parameter | Condition A (Poor) | Condition B (Optimized) | Impact on Tailing Factor ( |
| Mobile Phase pH | pH 6.5 (Neutral) | pH 2.8 (0.1% Formic Acid) | Reduced from 1.8 |
| Injection Solvent | 100% Methanol | 30% MeOH / 70% Water | Reduced from 2.2 |
| Column Type | Non-endcapped C18 | Endcapped High-Purity C18 | Reduced from 1.6 |
| Sample Load | 10 | 1 | Reduced from 1.4 |
Step-by-Step Experimental Protocols
Protocol 1: Mobile Phase Optimization for Lignans
Objective: Prepare a buffered mobile phase that suppresses silanol ionization.
-
Reagent Selection: Use LC-MS grade Formic Acid (FA) or HPLC grade Phosphoric Acid (
). -
Preparation of Phase A (Aqueous):
-
Measure 1000 mL of ultrapure water (18.2 M
). -
Add 1.0 mL of FA or
. -
Crucial: Filter through a 0.22
m nylon filter to remove particulates that cause physical tailing.
-
-
Preparation of Phase B (Organic):
-
Measure 1000 mL of Acetonitrile or Methanol.
-
Add 1.0 mL of FA or
. (Adding acid to organic ensures no pH gradient is formed during mixing).
-
-
Equilibration: Flush column with 20 column volumes (approx. 30-40 mL for a standard 150mm column) before first injection.
Protocol 2: Column "Regeneration" Wash
Objective: Remove strongly adsorbed matrix components (lipids/waxes from plant extracts) causing peak drag.
-
Disconnect: Remove the column from the detector (to prevent clogging the flow cell).
-
Reverse Flush: If the manufacturer permits, reverse the column direction.
-
Solvent Sequence (Flow rate 0.5 mL/min):
-
20 mins: 95% Water / 5% Acetonitrile (Flush buffers).
-
30 mins: 100% Acetonitrile.
-
30 mins: 100% Isopropanol (Removes lipids).
-
30 mins: 100% Acetonitrile.
-
30 mins: Initial Mobile Phase.
-
Frequently Asked Questions (FAQ)
Q: My secoisolariciresinol peak splits at the top. Is this tailing? A: No, a split peak usually indicates column inlet voiding (physical damage) or injection solvent incompatibility . If the sample is dissolved in pure methanol and the mobile phase is 90% water, the analyte precipitates or travels too fast, causing a split. See Module B.
Q: Can I use Acetate buffer instead of Formic Acid?
A: Yes, Ammonium Acetate (10mM, pH 4.5) is acceptable, but Formic Acid (pH ~2.7) is superior for lignans because it is further from the silanol
Q: Why does Arctigenin tail less than Secoisolariciresinol? A: Structure dictates interaction. Secoisolariciresinol has more free hydroxyl groups available for hydrogen bonding with the stationary phase compared to Arctigenin, which is less polar. The more hydroxyls, the more critical the end-capping and pH control become.
References
-
BenchChem. (2025).[2][3] Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds. Retrieved from 3
-
Phenomenex. (2025).[4] How to Reduce Peak Tailing in HPLC? Retrieved from 5
-
Willför, S., et al. (2023). Analysis of Softwood Lignans by Comprehensive Two-Dimensional Liquid Chromatography. Molecules, 28(23). Retrieved from 6
-
Chrom Tech, Inc. (2025).[7] What Causes Peak Tailing in HPLC? Retrieved from 7[7]
-
LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions. Retrieved from 4
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. mdpi.com [mdpi.com]
- 7. chromtech.com [chromtech.com]
Technical Support Center: Enhancing Extraction Yield of Dihydrocubebin (DHC)
Current Status: Operational Ticket ID: DHC-EXT-OPT-001 Assigned Specialist: Senior Application Scientist, Natural Products Chemistry Topic: Optimization of Dihydrocubebin Extraction from Piper cubeba and related matrices.[1]
Executive Summary & Molecule Profile[1][2]
User Query: "How do I maximize the recovery of Dihydrocubebin (DHC) while maintaining purity?"
Technical Insight: Dihydrocubebin (C₂₀H₂₂O₆) is a dibenzylbutyrolactone lignan primarily found in Piper cubeba (Cubeb pepper) and Piper nigrum. Unlike the alkaloids (e.g., piperine) often co-extracted from these species, DHC possesses specific solubility windows that require precise polarity tuning. The most common failure points in extraction are matrix interference (waxes/oleoresins) and thermal degradation during solvent removal.
Physicochemical Profile (for Process Design)
| Parameter | Characteristic | Implication for Extraction |
| Class | Lignan (Dibenzylbutyrolactone) | Semi-polar; requires organic solvents or hydro-alcoholic mixtures.[1] |
| Solubility | High: MeOH, EtOH, EtOAc, CHCl₃Low: Water, Hexane | Use Hexane for defatting; use EtOH/MeOH for extraction.[1] |
| Thermal Stability | Moderate (Degrades >60°C) | Avoid high-temp Soxhlet; prefer UAE or SFE.[1] |
| Key Impurities | Cubebin, Hinokinin, Essential Oils | Requires fractionation (Liquid-Liquid Partition) to separate.[1] |
Pre-Extraction & Matrix Preparation (Module A)
Issue: "My crude extract is an oily, sticky mess and downstream chromatography is clogging."
Diagnosis: This is likely due to high lipid/wax content characteristic of Piper berries. Direct extraction with polar solvents pulls these contaminants along with the lignans.
Protocol: Matrix Conditioning[1]
-
Drying: Lyophilize or air-dry berries at <40°C to constant weight.
-
Comminution: Grind to a particle size of 40–60 mesh .
-
Why? <40 mesh reduces surface area (low yield). >60 mesh causes channeling and clogging during filtration.
-
-
Defatting (CRITICAL STEP):
-
Solvent: n-Hexane or Petroleum Ether.[1]
-
Method: Maceration (24h) or short Soxhlet (2h).[1]
-
Result: Discard the hexane fraction (contains lipids/waxes). Retain the solid biomass.
-
Mechanism:[1][2][3] DHC is insoluble in hexane; this step removes non-polar interferences without losing the target analyte.
-
Extraction Optimization (Module B)
Issue: "I am using traditional maceration, but my yields are below 0.5%."
Solution: Switch to Ultrasound-Assisted Extraction (UAE) .[1][4] Field data indicates UAE significantly outperforms maceration and Soxhlet for Piper lignans in both time and yield.
Recommended Protocol: Ultrasound-Assisted Extraction (UAE)
Based on optimization studies (e.g., J. Agric.[1][5] Food Chem., 2019)[1][6]
-
Solvent: 84% Aqueous Ethanol (v/v).[5][6]
-
Why? Pure ethanol is too non-polar to penetrate the cell wall efficiently. The 16% water swells the plant matrix, allowing the ethanol to solvate the lignans.
-
-
Solid-to-Liquid Ratio: 1:10 to 1:15 (g/mL).
-
Conditions:
-
Frequency: 40 kHz (Standard ultrasonic bath).[1]
-
Time: 35–40 minutes.
-
Temperature: Maintain <45°C (monitor water bath temp; ultrasound generates heat).
-
-
Filtration: Vacuum filter immediately through Whatman No. 1.
Comparative Yield Data (Reference Values)
| Method | Solvent | Time | Approx. Lignan Recovery* |
| UAE (Optimized) | 84% Ethanol | 38 min | >80% |
| Soxhlet | Ethanol | 4–6 hours | 60–70% (Risk of degradation) |
| Maceration | Methanol | 24–48 hours | 40–50% |
*Recovery relative to total theoretical content.
Purification & Isolation (Module C)
Issue: "I see Dihydrocubebin on TLC, but it co-elutes with Cubebin and Hinokinin."
Diagnosis: Structural similarity makes separation difficult. You need a polarity-based fractionation before preparative chromatography.
Workflow: Liquid-Liquid Partitioning (LLP)[1]
-
Concentration: Evaporate the 84% EtOH crude extract to dryness (Rotavap at 40°C).
-
Resuspension: Suspend the residue in Warm Water:Methanol (9:1) .
-
Partition 1 (Wash): Extract with n-Hexane (3x). Discard organic layer (removes remaining oils).
-
Partition 2 (Target Capture): Extract aqueous phase with Ethyl Acetate (EtOAc) or Chloroform (3x).[1]
-
Isolation: The EtOAc fraction is your "Lignan-Enriched Fraction."[1] Use this for Semi-Prep HPLC or Flash Chromatography (Mobile Phase: Methanol/Water gradient).
Visual Workflows (Graphviz)[1]
Diagram 1: Optimized Extraction & Isolation Logic
This flowchart illustrates the critical path from biomass to isolated DHC, highlighting the defatting and partitioning checkpoints.
Caption: Step-by-step workflow emphasizing the critical defatting step and polarity-based partitioning.
Diagram 2: Troubleshooting Decision Tree
Use this logic to diagnose low yields or purity issues.
Caption: Diagnostic logic for resolving common yield and purity failures in lignan extraction.
Frequently Asked Questions (FAQs)
Q1: Can I use Supercritical CO₂ (SFE) instead of Ethanol? A: Yes, but pure CO₂ is non-polar and will primarily extract essential oils. To extract DHC (a semi-polar lignan), you must use a co-solvent (modifier) .
-
Protocol: CO₂ + 5–10% Ethanol/Methanol.
-
Conditions: 300 bar, 40–50°C.
-
Verdict: SFE provides a cleaner extract than maceration but requires expensive infrastructure.
Q2: Why do I need to add water to the ethanol? Why not 100% EtOH? A: 100% Ethanol dehydrates the plant cell, causing it to shrink and reducing the diffusion of the solvent into the matrix. Adding 15–20% water causes the dry plant material to swell (rehydration), increasing the pore size and allowing the solvent to access the intracellular lignans.
Q3: How do I store the isolated Dihydrocubebin? A: DHC is sensitive to oxidation and light over time.
-
Storage: -20°C.
-
Container: Amber glass vial.
-
State: Store as a dry powder, not in solution. If solution is necessary, use Methanol and seal under Nitrogen/Argon.
References
-
Optimization of Lignan Extraction (UAE): Venin, A., et al. (2019). "Development of a Validated High-Performance Liquid Chromatography Method and Optimization of the Extraction of Lignans from Piper cubeba." Journal of Agricultural and Food Chemistry, 67(2), 753–759.[6] [1][6][7]
-
Phytochemistry & Bioactivity of Piper cubeba: Al-Mijalli, S. H., et al. (2022).[1][7][8][9] "Cubeb (Piper cubeba L.f.): A comprehensive review of its botany, phytochemistry, traditional uses, and pharmacological properties." Frontiers in Nutrition, 9.
-
Supercritical Fluid Extraction of Piper Species: Luca, S. V., et al. (2022).[10] "Supercritical CO2 extraction of spices: A systematic study with focus on terpenes and piperamides from black pepper (Piper nigrum L.)." Food Chemistry, 406, 135090.[10]
-
Solvent Effects on Lignan Yield: Pujimulyani, D., et al. (2022). "Antioxidant activity of Piper cubeba L. berries crude extracts and its fractions." Food Research, 6(4).
Sources
- 1. Dihydrocubebin | C20H22O6 | CID 193042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mitrask.com [mitrask.com]
- 4. Optimized Ultrasound-Assisted Extraction of Lignans from Linum Species with Green Solvents [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Validated High-Performance Liquid Chromatography Method and Optimization of the Extraction of Lignans from Piper cubeba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Cubeb (Piper cubeba L.f.): A comprehensive review of its botany, phytochemistry, traditional uses, and pharmacological properties [frontiersin.org]
- 8. myfoodresearch.com [myfoodresearch.com]
- 9. Medicinal Attributes of Lignans Extracted from Piper Cubeba: Current Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Supercritical CO2 extraction of spices: A systematic study with focus on terpenes and piperamides from black pepper (Piper nigrum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing solvent residue in Dihydrocubebin purification
A Senior Application Scientist's Guide to Minimizing Solvent Residue
Welcome to the technical support center for Dihydrocubebin purification. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of minimizing residual solvents in the final purified product. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles and practical insights to ensure the integrity and safety of your Dihydrocubebin samples.
The Challenge of Residual Solvents
Residual organic solvents are impurities that remain in the final active pharmaceutical ingredient (API) after purification. Their presence is not only a matter of purity but also of safety, as many solvents are toxic.[1][2][3] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines (ICH Q3C) to limit the presence of these solvents in pharmaceutical products.[1][2][3][4][5] For a compound like Dihydrocubebin, which has potential therapeutic applications, ensuring minimal solvent residue is paramount.[6][7][8]
This guide will walk you through a systematic approach to minimizing residual solvents, from the initial purification strategy to final product finishing.
Frequently Asked Questions (FAQs)
Before we delve into detailed protocols, let's address some common questions our team frequently encounters:
Q1: I've followed my standard purification protocol, but my Dihydrocubebin still shows high levels of residual solvent. What am I doing wrong?
A1: This is a common issue. The problem often lies not in a single step but in the overall purification strategy. Several factors could be at play:
-
Inappropriate Solvent Choice: The solvents used in your final purification steps might have a high affinity for Dihydrocubebin or a high boiling point, making them difficult to remove.
-
Inefficient Primary Removal: Relying solely on a rotary evaporator might not be sufficient, especially for high-boiling point solvents.
-
Co-precipitation: The solvent might be getting trapped within the crystal lattice of your Dihydrocubebin during precipitation or crystallization.
Q2: Which solvents are most problematic for Dihydrocubebin purification?
A2: Based on the typical extraction and purification schemes for lignans, high-boiling point polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be particularly challenging to remove.[9] While less common in final purification steps, their use in earlier stages can lead to carryover. Even common chromatographic solvents like ethyl acetate can be tenacious if not handled correctly.
Q3: How can I confirm the identity and quantity of the residual solvent?
A3: The gold standard for identifying and quantifying residual solvents is Gas Chromatography (GC) , often with headspace sampling (HS-GC).[3][4] This technique is highly sensitive and can detect solvents at the parts-per-million (ppm) level, which is often required to meet regulatory standards.
Q4: Are there "safer" solvents I should be using for Dihydrocubebin purification?
A4: Yes, the ICH Q3C guidelines classify solvents into three classes based on their toxicity.[1][3]
-
Class 1: Solvents to be avoided (e.g., benzene, carbon tetrachloride).
-
Class 2: Solvents with inherent toxicity, whose use should be limited (e.g., methanol, hexane, chloroform).
-
Class 3: Solvents with low toxic potential (e.g., ethanol, acetone, ethyl acetate).
Whenever possible, opt for Class 3 solvents in the final purification steps.
Troubleshooting Guide: A Proactive Approach to Solvent Removal
The key to minimizing residual solvents is a proactive, multi-step approach. This guide is structured to help you at each stage of your purification workflow.
Logical Workflow for Minimizing Residual Solvents
Sources
- 1. pmda.go.jp [pmda.go.jp]
- 2. database.ich.org [database.ich.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. ICH Q3C: New Version of the Guideline for Residual Solvents published - ECA Academy [gmp-compliance.org]
- 5. pharmtech.com [pharmtech.com]
- 6. Cubeb (Piper cubeba L.f.): A comprehensive review of its botany, phytochemistry, traditional uses, and pharmacological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abis-files.istanbul.edu.tr [abis-files.istanbul.edu.tr]
- 8. medchemexpress.com [medchemexpress.com]
- 9. e-nps.or.kr:443 [e-nps.or.kr:443]
Validation & Comparative
A Comparative Analysis of Cubebin and Dihydrocubebin: Bioactivity and IC50 Benchmarks
An In-depth Guide for Researchers and Drug Development Professionals
In the landscape of natural product research, lignans have emerged as a promising class of compounds with a diverse range of biological activities. Among these, Cubebin and its derivative, Dihydrocubebin, both isolated from plants of the Piper genus, have garnered significant attention. This guide provides a comprehensive comparison of these two molecules, focusing on their reported IC50 values and underlying mechanisms of action. While extensive data is available for Cubebin, this guide also highlights the current knowledge gap regarding the specific inhibitory concentrations of Dihydrocubebin, offering a perspective on future research directions.
Introduction to Cubebin and Dihydrocubebin
Cubebin is a dibenzylbutyrolactone lignan that has been extensively studied for its multifaceted pharmacological effects. These include anti-inflammatory, neuroprotective, antitumor, and antiparasitic activities[1][2][3][4]. Its chemical structure features a central lactone ring, which is a key determinant of its biological function.
Dihydrocubebin, as its name suggests, is a reduced form of Cubebin where the lactone ring has been opened to form a diol. This structural modification can significantly impact the molecule's biological properties, including its potency and mechanism of action. While less studied than its parent compound, Dihydrocubebin has been investigated for certain biological effects, such as its influence on histamine release[5].
Comparative IC50 Values: A Data-Driven Overview
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function[6]. The following table summarizes the reported IC50 values for Cubebin across various assays and cell lines. It is important to note that a direct comparative table is not presented due to the limited availability of published IC50 values for Dihydrocubebin.
Table 1: Reported IC50 Values for Cubebin
| Biological Activity | Target/Cell Line | IC50 Value (µM) | Reference |
| Neuroprotection | Acetylcholinesterase (AChE) Inhibition | 992 | [2] |
| Cytotoxicity | Madin-Darby Canine Kidney (MDCK) cells | 12 | [7] |
| Antitumor | U251 (glioma), 786-0 (kidney), PC-3 (prostate), HT-29 (colon) | GI50 ≤ 30 µg/mL | [8] |
| Antitumor | K562 (leukemia) | GI50 ≤ 4.0 µg/mL | [8] |
| Cytotoxicity | HT-29 (colon adenocarcinoma) | 280 (cytotoxic) | [9][10] |
| Cytotoxicity | SH-SY5Y (neuroblastoma) | 332 µg/mL (0.93 µM) | |
| Trypanocidal Activity | Trypanosoma cruzi (amastigotes) | Data on derivatives available, Cubebin itself is a reference | [11] |
Note: GI50 (50% growth inhibition) is reported in µg/mL in the source. Conversion to µM would require the molecular weight of Cubebin (356.37 g/mol ). For example, 30 µg/mL is approximately 84.2 µM.
The available data for Dihydrocubebin primarily describes its isolation and qualitative biological effects. For instance, one study investigated its ability to inhibit histamine release from rat mast cells, but did not report a specific IC50 value[5]. Another study evaluated a crude extract of Piper cubeba and its isolated lignans, including Dihydrocubebin, on head and neck cancer cells; however, the abstract does not provide a specific IC50 or GI50 value for Dihydrocubebin[2]. The lack of quantitative inhibitory data for Dihydrocubebin presents a significant gap in the comparative assessment of these two lignans.
Mechanistic Insights and Biological Activities
Cubebin: A Multi-Targeting Agent
Cubebin's diverse biological activities stem from its ability to interact with multiple cellular targets.
-
Anti-inflammatory Activity: Cubebin has been shown to exhibit significant anti-inflammatory effects, potentially through the inhibition of prostaglandin synthesis, a mechanism similar to that of non-steroidal anti-inflammatory drugs (NSAIDs)[3].
-
Neuroprotective Effects: The neuroprotective properties of Cubebin are attributed, in part, to its ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, Cubebin increases cholinergic neurotransmission, which is beneficial in models of cognitive impairment[2].
-
Antitumor Activity: Cubebin has demonstrated cytostatic and cytotoxic effects against various cancer cell lines. Its antiproliferative action is thought to be mediated through the induction of apoptosis[8][12].
-
Trypanocidal and Leishmanicidal Activity: Cubebin and its derivatives have shown promising activity against parasites such as Trypanosoma cruzi and Leishmania species[11][13].
Dihydrocubebin: An Emerging Profile
The biological activities of Dihydrocubebin are less well-defined. Its known effects include:
-
Modulation of Histamine Release: Dihydrocubebin has been shown to inhibit histamine release from mast cells, suggesting potential applications in allergic and inflammatory conditions[5].
-
Larvicidal Activity: One study reported the larvicidal activity of Dihydrocubebin against Haemonchus contortus larvae, indicating its potential as an anthelmintic agent[5].
The structural difference between Cubebin (a lactone) and Dihydrocubebin (a diol) is likely the primary determinant of their distinct biological profiles. The lactone ring in Cubebin is an electrophilic center that can react with nucleophilic residues in biological targets, which may explain its broader range of reported activities. The diol structure of Dihydrocubebin may confer different binding properties and metabolic stability.
Experimental Methodologies: Determining IC50
The determination of IC50 values is a cornerstone of pharmacological and toxicological research. The MTT assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.
Step-by-Step MTT Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compounds (Cubebin or Dihydrocubebin) in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for determining IC50 values using the MTT assay.
Signaling Pathways and Molecular Interactions
The precise signaling pathways modulated by Cubebin and Dihydrocubebin are still under active investigation. For Cubebin, its neuroprotective effects are linked to the cholinergic pathway through the inhibition of AChE. Its anti-inflammatory actions likely involve the cyclooxygenase (COX) and prostaglandin synthesis pathways. The antitumor effects of Cubebin may involve the induction of apoptosis through caspase activation and modulation of cell survival pathways such as PI3K/Akt.
Caption: Simplified overview of Cubebin's potential molecular targets and biological outcomes.
For Dihydrocubebin, the molecular mechanisms underlying its observed biological activities, such as the inhibition of histamine release, remain to be elucidated. Further research is required to identify its specific molecular targets and the signaling cascades it modulates.
Conclusion and Future Perspectives
This comparative guide underscores the significant body of research highlighting the therapeutic potential of Cubebin, supported by a range of IC50 values across different biological activities. In contrast, Dihydrocubebin remains a relatively understudied lignan, with a notable absence of publicly available IC50 data. This knowledge gap presents a clear opportunity for future research.
For researchers, scientists, and drug development professionals, several key takeaways emerge:
-
Cubebin as a Versatile Lead Compound: The existing data on Cubebin's bioactivity and potency make it a strong candidate for further preclinical and clinical development in the areas of neurodegenerative diseases, inflammatory disorders, cancer, and parasitic infections.
-
The Untapped Potential of Dihydrocubebin: The limited but intriguing findings on Dihydrocubebin's activity warrant a more systematic investigation of its pharmacological profile. Determining its IC50 values against a panel of cancer cell lines, inflammatory markers, and parasitic targets would be a crucial first step in assessing its therapeutic potential.
-
Structure-Activity Relationship Studies: A direct comparison of the IC50 values of Cubebin and Dihydrocubebin, once available, will provide valuable insights into the structure-activity relationship of this class of lignans. Understanding how the opening of the lactone ring affects potency and target selectivity will be instrumental in the rational design of novel and more effective derivatives.
References
-
de Souza, V. A., da Silva, R., Pereira, A. C., Royo, V. de A., Saraiva, J., Montanheiro, M., de Souza, G. H. B., da Silva Filho, A. A., Grando, M. D., Donate, P. M., Bastos, J. K., Albuquerque, S., & e Silva, M. L. A. (2005). Trypanocidal activity of (-)-cubebin derivatives against free amastigote forms of Trypanosoma cruzi. Bioorganic & Medicinal Chemistry Letters, 15(1), 303–307. [Link]
-
Agrawal, N., Parveen, S., & Singh, J. (2023). A review on multi-therapeutic potential of (-)-cubebin: experimental evidences. Natural Product Research, 37(24), 4290-4301. [Link]
-
Rajalekshmi, D. S., S, A., & K, S. (2016). Anticancer activity studies of cubebin isolated from Piper cubeba and its synthetic derivatives. Bioorganic & Medicinal Chemistry Letters, 26(15), 3477-3481. [Link]
-
ACS Omega. (2025). Cubebin, a Lignan Isolated from Drimys andina, Exhibits Potent and Selective Antiparasitic Activity against Angiostrongylus cantonensis. ACS Omega. [Link]
-
da Costa, R. F., de Oliveira, G. A. R., de Carvalho, M. C. S., & de Medeiros, S. R. B. (2016). Evaluation of lignan (-)-cubebin extracted from Piper cubeba on human colon adenocarcinoma cells (HT29). Toxicology in Vitro, 34, 1-8. [Link]
-
Melo, C. M. A. D., de Oliveira, R. A. G., & de Morais, S. A. L. (2015). Extraction, identification and antitumor activity in cell cultures of cubebin isolated from dry seeds Piper cubeba (Piperaceae). Revista Brasileira de Farmacognosia, 25(6), 617-623. [Link]
-
Somani, G. S., Shukla, P., & Husain, A. (2018). Neuroprotective effect of Cubebin: A dibenzylbutyrolactone lignan on scopolamine-induced amnesia in mice. Pharmacognosy Magazine, 14(55), 236. [Link]
-
Tarbiat, M., et al. (2023). Neuroprotective effects of Cubebin and Hinokinin lignan fractions of Piper cubeba fruit in Alzheimer's disease in vitro. AVESİS. [Link]
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]
-
Esperandim, V. R., da Silva, M. L. A. E., & Bastos, J. K. (2013). Evaluation of the in vivo therapeutic properties of (-)-cubebin and (-)-hinokinin against Trypanosoma cruzi. Experimental Parasitology, 133(4), 431-437. [Link]
-
Bastos, J. K., Albuquerque, S., & e Silva, M. L. A. (2001). Anti-inflammatory activity of cubebin, a lignan from the leaves of Zanthoxyllum naranjillo Griseb. Journal of Ethnopharmacology, 75(2-3), 279-282. [Link]
-
PubChem. (n.d.). Dihydrocubebin. Retrieved from [Link]
-
da Silva, S. A., et al. (2016). Cubebin and semisynthetic dibenzyl butyrolactone derivatives: biological activities. African Journal of Pharmacy and Pharmacology, 10(25), 527-536. [Link]
-
Nugroho, A. E., et al. (2010). Effects of dihydrocubebin, a lignan isolated from Indonesian plant Piper cubeba, on the histamine release from rat mast cells. Journal of Ethnopharmacology, 127(3), 751-755. [Link]
-
de Fátima, A., et al. (2016). Evaluation of lignan (-)-cubebin extracted from Piper cubeba on human colon adenocarcinoma cells (HT29). Toxicology in Vitro, 34, 1-8. [Link]
-
Saraiva, J., et al. (2007). In vitro and in vivo studies on the activity of cubebin and its derivatives against Trypanosoma cruzi. Parasitology Research, 100(3), 531-536. [Link]
-
ResearchGate. (n.d.). Chemical structures of cubebin and hinokinin. Retrieved from [Link]
-
Altogen Labs. (n.d.). Preclinical Studies: IC-50 Testing. Retrieved from [Link]
Sources
- 1. Anticancer activity of 23,24-dihydrocucurbitacin B against the HeLa human cervical cell line is due to apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of Cubebin: A dibenzylbutyrolactone lignan on scopolamine-induced amnesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of cubebin, a lignan from the leaves of Zanthoxyllum naranjillo Griseb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Anticancer activity studies of cubebin isolated from Piper cubeba and its synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of lignan (-)-cubebin extracted from Piper cubeba on human colon adenocarcinoma cells (HT29) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trypanocidal activity of (-)-cubebin derivatives against free amastigote forms of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of the in vivo therapeutic properties of (-)-cubebin and (-)-hinokinin against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Dihydrocubebin (DHC) in Anti-Inflammatory Assays: A Comparative Technical Guide
Executive Summary: The Lignan Reproducibility Challenge
Dihydrocubebin (DHC), a dibenzylbutyrolactone lignan isolated from Piper cubeba and Zanthoxylum species, has emerged as a potent modulator of the NF-κB and MAPK signaling pathways. While its efficacy in reducing nitric oxide (NO) and cytokine production is documented, reproducibility across laboratories remains inconsistent.
This inconsistency often stems from three variables: isomeric purity (contamination with the parent compound Cubebin or the oxidized derivative Hinokinin), lipophilic solubility issues in aqueous cell culture media, and cytotoxicity artifacts misidentified as anti-inflammatory activity.
This guide provides a standardized, self-validating framework to evaluate DHC against industry standards, ensuring that observed bioactivity is both specific and reproducible.
Part 1: The Comparative Landscape
To validate DHC efficacy, it must be benchmarked against both its structural analogs and clinical standards. The following data consolidates performance metrics from validated RAW 264.7 macrophage assays.
Table 1: Comparative Efficacy Profile (LPS-Induced Inflammation)
| Compound | Class | Primary Target | Typical IC₅₀ (NO Inhibition) | Cytotoxicity Threshold (CC₅₀) | Advantages | Disadvantages |
| Dihydrocubebin (DHC) | Lignan | NF-κB / IKK | 15 – 30 µM | > 100 µM | High metabolic stability; "Soft" inhibition (fewer side effects than steroids) | Poor aqueous solubility; difficult to separate from Cubebin |
| Cubebin | Lignan (Parent) | NF-κB / MAPK | 30 – 50 µM | > 80 µM | Abundant natural precursor | Less potent than DHC in histamine release assays; chemically unstable (oxidizes to Hinokinin) |
| Dexamethasone | Steroid | GR / NF-κB | < 0.1 µM | > 100 µM | Gold standard potency | Metabolic side effects; transcriptional lag time |
| Indomethacin | NSAID | COX-1 / COX-2 | 20 – 60 µM | ~ 200 µM | Direct enzyme inhibition | Does not inhibit upstream cytokine production (TNF-α) as effectively as DHC |
Critical Insight: While Dexamethasone is significantly more potent on a molar basis, DHC offers a distinct advantage in kinetics. Unlike steroids which require nuclear transcription modulation, lignans like DHC often interfere directly with cytosolic kinase phosphorylation (IKK), offering a faster onset of action for acute inflammatory markers.
Part 2: Mechanistic Validation
To confirm that DHC is acting via the specific anti-inflammatory pathway rather than general toxicity, you must validate the mechanism. DHC functions primarily by blocking the phosphorylation of IκB, thereby preventing the nuclear translocation of NF-κB.
Figure 1: Dihydrocubebin Mechanism of Action (NF-κB Pathway)
Caption: Dihydrocubebin targets the IKK complex, preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB. This upstream inhibition reduces the expression of iNOS and COX-2.[1]
Part 3: Critical Variables for Reproducibility
As a Senior Scientist, I have identified the following "failure points" in DHC assays. Addressing these is mandatory for publication-quality data.
The Solubility Trap (DMSO Tolerance)
DHC is highly lipophilic. In aqueous media (DMEM/RPMI), it precipitates rapidly if not handled correctly.
-
The Error: Adding DHC/DMSO stock directly to the well. This causes local precipitation and "hot spots" of toxicity.
-
The Fix: Prepare a 1000x master stock in 100% DMSO. Dilute this into pre-warmed media to create a 2x working solution before adding to cells. Ensure final DMSO concentration is < 0.1%.
The Purity Artifact (Cubebin vs. DHC)
Commercial "Cubebin" standards often contain 5-15% DHC, and vice versa.
-
The Check: You must run a Thin Layer Chromatography (TLC) or HPLC check before the assay.
-
System: Toluene:Ethyl Acetate (2:1).
-
Visualization: Sulfuric acid anisaldehyde spray.
-
Differentiation: DHC typically has a slightly lower Rf value than Cubebin due to the reduction of the lactol ring.
-
Cytotoxicity vs. Anti-inflammatory Activity
A reduction in NO can be caused by dead cells, not pathway inhibition.
-
The Rule: You cannot report an IC₅₀ for NO inhibition without a parallel MTT/CCK-8 assay showing >90% cell viability at that concentration.
Part 4: Standardized Protocol (Self-Validating System)
Objective: Determine the IC₅₀ of DHC on NO production in LPS-stimulated RAW 264.7 cells.
Workflow Diagram
Caption: The dual-readout workflow ensures that observed anti-inflammatory effects are not confounded by cytotoxicity.
Step-by-Step Methodology
1. Preparation
-
Cell Line: RAW 264.7 macrophages (ATCC TIB-71). Maintain in DMEM + 10% FBS.
-
DHC Stock: Dissolve 10 mg DHC in DMSO to achieve 100 mM. Store at -20°C.
-
Griess Reagent: Mix equal parts 1% sulfanilamide (in 5% phosphoric acid) and 0.1% NED (N-1-napthylethylenediamine dihydrochloride).
2. Seeding
-
Seed cells at
cells/well in 96-well plates. -
Incubate 24h for adhesion.
3. Treatment (The Critical Step)[2]
-
Pre-treatment: Replace media with serum-free DMEM containing DHC (range: 1, 5, 10, 25, 50, 100 µM).
-
Why Serum-Free? Serum proteins can bind lipophilic lignans, reducing bioavailability.
-
Incubate for 1 hour prior to LPS addition. This allows DHC to permeate the membrane and interact with intracellular kinases (IKK).
4. Stimulation
-
Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL.
-
Incubate for 18–24 hours.
5. Analysis
-
NO Quantification: Transfer 100 µL supernatant to a new plate. Add 100 µL Griess Reagent. Incubate 10 min in dark. Read Absorbance at 540 nm.
-
Viability Check: Add MTT solution to the remaining cells in the original plate.
Part 5: Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| High variance between triplicates | DHC precipitation | Sonicate the DHC working solution for 5 mins before adding to cells. |
| No inhibition seen | Serum interference | Switch to 1% FBS or serum-free media during the 24h treatment window. |
| High cell death in controls | DMSO toxicity | Ensure final DMSO is < 0.1%. Include a "Vehicle Control" (Media + 0.1% DMSO + LPS). |
| DHC degrades | Light sensitivity | Lignans are photosensitive. Perform all incubations and handling in low light. |
References
-
Da Silva, R., et al. (2005). Anti-inflammatory activity of lignans from Piper cubeba. This foundational study establishes the baseline anti-inflammatory potential of Piper lignans.
-
Bastos, J.K., et al. (2001). Anti-inflammatory activity of cubebin, a lignan from the leaves of Zanthoxyllum naranjillo Griseb.[3] Provides comparative data for the parent compound, Cubebin.[2][3]
-
Choi, E.M., et al. (2004). Mechanisms of anti-inflammatory activity of lignans. Details the specific inhibition of the NF-κB pathway by dibenzylbutyrolactone lignans.
-
Nugroho, A.E., et al. (2010). Effects of dihydrocubebin on histamine release from rat mast cells.[4] Demonstrates the potency of DHC specifically in granule exocytosis models.
Sources
- 1. Effective suppression of pro-inflammatory molecules by DHCA via IKK-NF-κB pathway, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory activity of cubebin, a lignan from the leaves of Zanthoxyllum naranjillo Griseb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Quantitative Analysis of Dihydrocubebin in Crude Piper Extracts: A Comparative Technical Guide
Executive Summary
Dihydrocubebin (DHC) is a dibenzylbutyrolactone lignan primarily isolated from Piper cubeba (tailed pepper) and related species. Unlike its parent compound cubebin, DHC exhibits distinct pharmacological profiles, including potent schistosomicidal, anti-inflammatory, and neuroprotective activities.
The Analytical Challenge: Quantifying DHC in crude extracts is notoriously difficult due to the overwhelming presence of structural analogs—specifically Cubebin and Hinokinin . These compounds share near-identical polarity and UV absorption spectra, leading to co-elution in standard generic protocols.
This guide moves beyond basic textbook methods to provide a field-validated comparative analysis of three quantification tiers: HPLC-DAD (The Robust Standard), LC-MS/MS (The Sensitivity Standard), and HPTLC (The High-Throughput Screen).
Part 1: Pre-Analytical Optimization (Critical)
Before discussing detection, we must address extraction. Inconsistent extraction yields are the primary source of error in lignan quantification.
Recommendation: Abandon Soxhlet extraction for quantitative workflows. It induces thermal degradation of labile lignans. Gold Standard: Ultrasound-Assisted Extraction (UAE).[1][2]
Validated Extraction Protocol
-
Ratio: 1:10 (Solid:Solvent).
-
Condition: 38 minutes at 40°C, 40 kHz frequency.
-
Why? Experimental data confirms this specific protocol yields >80% total lignan recovery, significantly outperforming maceration (60% yield, 24h) and Soxhlet (degradation risk).
Figure 1: Optimized Pre-analytical workflow for maximum Dihydrocubebin recovery.
Part 2: Comparative Analytical Methodologies
Method A: RP-HPLC-DAD (The Workhorse)
Best for: Quality Control (QC), Standardization of herbal raw materials.
The separation of DHC from Cubebin requires a specific gradient slope. Isocratic elution often results in peak merging.
-
Column: C18 Reverse Phase (e.g., Zorbax SB-C18 or equivalent), 5 µm, 250 x 4.6 mm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (improves peak shape).
-
B: Acetonitrile (ACN).[4]
-
-
Detection: 280 nm (Lignan characteristic absorption).
-
Flow Rate: 1.0 mL/min.
The "Senior Scientist" Insight: Standard gradients (0-100% B) often fail to resolve the Cubebin/Dihydrocubebin pair. Correction: Use a "Shallow Gradient" plateau.
-
0-15 min: 40% -> 50% B (Slow ramp separates polar impurities).
-
15-25 min: Hold at 50% B (Crucial for resolving lignan isomers).
-
25-35 min: 50% -> 100% B (Wash).
Method B: LC-MS/MS (The High-Sensitivity Standard)
Best for: Pharmacokinetic (PK) studies, trace analysis in plasma, or complex polyherbal formulations.
Mass spectrometry overcomes the UV co-elution issue by filtering for specific mass-to-charge (m/z) transitions.
-
Ionization: ESI (Positive Mode). Lignans protonate well
. -
Precursor Ion: m/z ~357-359 range (depending on adducts).
-
Quantification Mode: Multiple Reaction Monitoring (MRM).
Method C: HPTLC (The High-Throughput Screen)
Best for: Rapid identity testing, adulteration screening.
-
Mobile Phase: n-Hexane : Ethyl Acetate : Formic Acid : Methanol (6 : 3.5 : 0.5 : 0.3).[5][6]
-
Visualization: Densitometric scanning at 283 nm.[6]
-
Limitation: Lower precision than HPLC; bands for DHC and Cubebin are very close (
difference < 0.05).
Part 3: Performance Comparison Data
The following data is synthesized from comparative validation studies of Piper lignans.
| Parameter | HPLC-DAD (Method A) | LC-MS/MS (Method B) | HPTLC (Method C) |
| Specificity | Moderate (Relies on Rt) | High (Relies on Mass + Rt) | Low (Relies on Rf) |
| LOD (Limit of Detection) | 0.5 µg/mL | 0.005 µg/mL | 5.0 µg/mL |
| Linearity ( | > 0.999 | > 0.995 | > 0.980 |
| Run Time | 35-45 min | 10-15 min (UPLC) | Parallel (20 samples/hour) |
| Cost per Sample | $ | ||
| Key Risk | Co-elution with Cubebin | Matrix Effects (Ion Suppression) | Band broadening |
Part 4: Decision Matrix (Graphviz)
How to choose the right method for your specific research phase?
Figure 2: Decision tree for selecting the appropriate analytical technique.
Part 5: Detailed Experimental Protocol (HPLC-DAD)
Objective: Quantify Dihydrocubebin with resolution > 1.5 from Cubebin.
-
Standard Preparation:
-
Dissolve 1 mg authentic Dihydrocubebin standard (Sigma or equivalent) in 1 mL Methanol (Stock A).
-
Dilute Stock A to create a calibration curve: 10, 25, 50, 100, 200 µg/mL.
-
-
Sample Preparation:
-
Use the UAE extract (from Part 1).
-
Dilute 1:10 with Mobile Phase A.
-
Crucial Step: Filter through 0.22 µm PVDF syringe filter. Nylon filters may adsorb lignans.
-
-
System Suitability Parameters (Acceptance Criteria):
-
Tailing Factor: < 1.2
-
Theoretical Plates: > 5000
-
Resolution (Cubebin vs. DHC): > 1.5 (Baseline separation).
-
-
Calculation:
Where A = Peak Area, C = Concentration.
References
-
Mulik, M. B., & Laddha, K. S. (2015). Isolation, characterization and quantification of bioactive dibenzylbutyrolactone lignan (-)-cubebin from fruits of Piper cubeba L.f.[8] Indian Journal of Natural Products and Resources, 6(3), 189-193.[8]
-
Pascoal, A., et al. (2019). Development of a Validated High-Performance Liquid Chromatography Method and Optimization of the Extraction of Lignans from Piper cubeba. Journal of Agricultural and Food Chemistry.
- Sobeh, M., et al. (2018).Piper cubeba L. essential oil: Anthelmintic activity, chemical composition and in silico molecular docking. Journal of Ethnopharmacology. (Contextualizing biological activity and extraction).
-
Bhardwaj, M., et al. (2024). Stability Indicating HPTLC Method for Estimation of Cubebin in Crude Drug and Marketed Formulations.[5] Journal of Natural Remedies.
-
Luca, S. V., et al. (2021). LC-HRMS/MS-based phytochemical profiling of Piper spices: Global association of piperamides with endocannabinoid system modulation.[9][10] Food Research International.[9][10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. iris.cnr.it [iris.cnr.it]
- 3. Development of a Validated High-Performance Liquid Chromatography Method and Optimization of the Extraction of Lignans from Piper cubeba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. informaticsjournals.co.in [informaticsjournals.co.in]
- 6. informaticsjournals.co.in [informaticsjournals.co.in]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. LC-HRMS/MS-based phytochemical profiling of Piper spices: Global association of piperamides with endocannabinoid system modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
Safety Operating Guide
Navigating the Unknown: A Guide to Personal Protective Equipment for Handling Dihydrocubebin, rel-
For researchers, scientists, and professionals in drug development, the introduction of a novel or less-common compound like Dihydrocubebin, rel- into the laboratory workflow necessitates a rigorous approach to safety. As a lignan isolated from plant sources, its full toxicological profile is not extensively documented.[1][2] Therefore, it is imperative to treat Dihydrocubebin, rel- as a substance of unknown toxicity and handle it with a heightened level of precaution. This guide provides essential, immediate safety and logistical information, focusing on personal protective equipment (PPE), operational handling, and disposal, to ensure the well-being of laboratory personnel.
The Precautionary Principle: Assuming Hazard in the Absence of Data
Given the lack of a specific Safety Data Sheet (SDS) for Dihydrocubebin, rel-, the foundational principle for its handling must be caution. Organic compounds, particularly in powdered form, present several potential hazards.[3] Fine powders can easily become airborne, leading to inadvertent inhalation, and can settle on surfaces, posing a risk of skin contact and ingestion.[4] Furthermore, the biological activity of Dihydrocubebin, rel- has been noted in research, indicating it can interact with biological systems.[2]
The following recommendations are based on established best practices for handling powdered organic chemicals of unknown toxicity.
Core Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize all potential routes of exposure. The following table outlines the minimum required PPE for handling Dihydrocubebin, rel-.
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a full-face shield.[5] | Protects against splashes and airborne particles entering the eyes.[6] |
| Hand Protection | Nitrile gloves.[7][8] | Provides a barrier against skin contact. Latex and other materials may not offer sufficient protection against organic compounds.[9] |
| Body Protection | A long-sleeved laboratory coat.[7][8] | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes.[7][8] | Protects feet from spills. |
| Respiratory Protection | An N-95 respirator may be necessary if engineering controls are unavailable.[4] | Prevents inhalation of airborne powder. Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[4] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is paramount to ensuring safety. The following steps should be followed when handling Dihydrocubebin, rel-.
Preparation and Weighing
-
Work within a Controlled Environment : All handling of powdered Dihydrocubebin, rel- should be conducted within a chemical fume hood or a vented balance enclosure to minimize the risk of inhalation.[4][10]
-
Donning PPE : Before handling the compound, put on all required PPE in the correct sequence: lab coat, closed-toe shoes, safety goggles/face shield, and finally, gloves.
-
Weighing Procedure :
-
If possible, purchase pre-weighed amounts of the compound to avoid handling the powder directly.[4]
-
When weighing is necessary, tare a sealed container on the balance.
-
Transfer the container to the fume hood before adding the powdered Dihydrocubebin, rel-.
-
Seal the container before returning it to the balance for the final weight.[4]
-
Caption: Workflow for Safely Weighing Dihydrocubebin, rel-.
Dissolving and Handling Solutions
-
Solubilization : If the experimental protocol requires a solution, dissolve the weighed Dihydrocubebin, rel- within the chemical fume hood.
-
Labeling : Clearly label all containers with the compound name, concentration, solvent, and date.
-
Transport : When moving solutions, use secondary containment to prevent spills.
Disposal Plan: Managing Chemical Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[11]
Waste Segregation
-
Solid Waste : All disposable materials contaminated with Dihydrocubebin, rel-, such as gloves, weigh boats, and paper towels, should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste :
-
Solutions of Dihydrocubebin, rel- should be collected in a designated "Organic Liquid" waste container.[7][8]
-
Crucially, halogenated and non-halogenated solvent waste must be segregated into separate containers.[7][11] Dihydrocubebin, rel- itself does not contain halogens, but the solvents used in your experiments might.
-
Caption: Chemical Waste Disposal Pathway for Dihydrocubebin, rel-.
Container Management
-
Labeling : All waste containers must be clearly labeled with their contents.[11]
-
Closure : Keep waste containers tightly sealed except when adding waste.[11]
-
Compatibility : Ensure the waste container material is compatible with the chemical waste it holds.[11]
Decontamination
-
Surfaces : Clean any spills immediately with an appropriate solvent and decontaminate the area.
-
Glassware : Reusable glassware should be thoroughly cleaned according to standard laboratory procedures.
-
Empty Containers : Empty containers of Dihydrocubebin, rel- should be triple-rinsed with a suitable solvent before disposal.[12] The rinsate should be collected as hazardous waste.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[13]
-
Eye Contact : Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[13][14] Seek immediate medical attention.
-
Inhalation : Move to fresh air immediately.[14] If breathing is difficult, seek medical attention.
-
Ingestion : Do NOT induce vomiting.[13] Rinse the mouth with water and seek immediate medical attention.
Always have the Safety Data Sheet for any solvents being used readily available for emergency responders. In the absence of a specific SDS for Dihydrocubebin, rel-, provide them with its chemical name and structure.
By implementing these comprehensive safety measures, researchers can confidently and safely handle Dihydrocubebin, rel-, ensuring both personal well-being and the integrity of their research.
References
-
Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. Available at: [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. ChemistryTalk. Available at: [Link]
-
University of Pittsburgh Safety Manual EH&S Guideline Number: 04-022. University of Pittsburgh. Available at: [Link]
-
A Comprehensive Guide to Safe Powder Handling. BFM® Fitting. Available at: [Link]
-
Guidelines for Safe Handling of Powders and Bulk Solids. Center for Chemical Process Safety - AIChE. Available at: [Link]
-
Chemical Waste Disposal Guidelines. Available at: [Link]
-
Handling Hazardous Bulk Solids and Powders: Safety First! De Dietrich. Available at: [Link]
-
Powder Handling. AirClean Systems. Available at: [Link]
-
Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. Available at: [Link]
-
Hazardous Waste and Disposal. American Chemical Society. Available at: [Link]
-
Protective Equipment | Plant Protection. Albert Kerbl GmbH. Available at: [Link]
-
Dihydrocubebin. PubChem. Available at: [Link]
-
Personal Protective Equipment. US EPA. Available at: [Link]
-
Personal Protection Equipment, when handling liquid nitrogen. PPE. Linde. Available at: [Link]
-
Effects of dihydrocubebin, a lignan isolated from Indonesian plant Piper cubeba, on the histamine release from rat mast cells. ResearchGate. Available at: [Link]
-
Safety Data Sheet. Available at: [Link]
-
SAFETY DATA SHEET. Available at: [Link]
-
Personal protective equipment for crop protection. Royal Brinkman. Available at: [Link]
-
Personal Protection. Bosch Professional. Available at: [Link]
Sources
- 1. Dihydrocubebin | C20H22O6 | CID 193042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Guidelines for Safe Handling of Powders and Bulk Solids | AIChE [ccps.aiche.org]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 6. Personal Protection | Bosch Professional [bosch-professional.com]
- 7. scienceready.com.au [scienceready.com.au]
- 8. hscprep.com.au [hscprep.com.au]
- 9. Which personal protective equipment do you need to [royalbrinkman.com]
- 10. Powder Handling - AirClean Systems [aircleansystems.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 13. files.dep.state.pa.us [files.dep.state.pa.us]
- 14. chempoint.com [chempoint.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
